Product packaging for (6-Methylpyridin-3-yl)methanol(Cat. No.:CAS No. 34107-46-5)

(6-Methylpyridin-3-yl)methanol

Cat. No.: B032658
CAS No.: 34107-46-5
M. Wt: 123.15 g/mol
InChI Key: DJCJOWDAAZEMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Methylpyridin-3-yl)methanol is a high-value pyridine-based building block of significant interest in medicinal chemistry and organic synthesis. This compound features a hydroxymethyl functional group attached to a 6-methylpyridin-3-yl scaffold, making it a versatile intermediate for the construction of more complex molecular architectures. Its primary research application lies in serving as a key precursor for the synthesis of novel ligands, particularly for nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets. The hydroxymethyl group can be readily functionalized through esterification, etherification, or oxidation to the corresponding aldehyde, (6-Methylpyridin-3-yl)methanal, thereby enabling extensive structure-activity relationship (SAR) studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO B032658 (6-Methylpyridin-3-yl)methanol CAS No. 34107-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJOWDAAZEMCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459327
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34107-46-5
Record name (6-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(6-Methylpyridin-3-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pivotal pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a 6-methylpyridine core with a hydroxymethyl substituent at the 3-position, renders it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its application in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 34107-46-5, is a compound of significant interest due to its utility as a synthetic intermediate.[1][2] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34107-46-5[1][2]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 43-47°C[2]
Boiling Point 238.2°C at 760 mmHg[2]
Flash Point >110 °C (>230 °F)[2]
InChI Key DJCJOWDAAZEMCI-UHFFFAOYSA-N[1]

Synthesis and Reactivity

This compound is primarily synthesized through the reduction of corresponding carbonyl compounds, such as esters or aldehydes. Its hydroxymethyl group is a key site for further functionalization, allowing for a wide range of chemical transformations.

Synthesis via Reduction of Methyl 6-methylnicotinate

A common and effective method for the preparation of this compound is the reduction of the ester, Methyl 6-methylnicotinate, using sodium borohydride.[3]

Experimental Protocol: Reduction using Sodium Borohydride [3]

  • Materials:

    • Methyl 6-methylnicotinate

    • Sodium Borohydride (NaBH₄)

    • Methanol

    • Tetrahydrofuran (THF)

    • Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 6-methylnicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.

    • Cool the stirred solution to a suitable temperature (e.g., 0-5 °C).

    • Add finely powdered sodium borohydride (an excess, e.g., 4.0 equivalents) portion-wise to the solution, maintaining the temperature.

    • Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.

    • Remove the organic solvents (THF and methanol) under reduced pressure.

    • Extract the remaining aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by flash chromatography on silica gel.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification start1 Methyl 6-methylnicotinate dissolve Dissolve Ester in Solvents start1->dissolve start2 Sodium Borohydride (NaBH4) add_reductant Portion-wise addition of NaBH4 start2->add_reductant start3 THF / Methanol start3->dissolve dissolve->add_reductant reflux Reflux for 2-4 hours add_reductant->reflux quench Quench with Water reflux->quench concentrate Remove Organic Solvents quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry with Na2SO4 extract->dry purify Purify by Flash Chromatography dry->purify product This compound purify->product

Caption: Synthesis workflow of this compound.

Reactivity and Further Functionalization

The primary reactive site of this compound is the hydroxymethyl group. This group can be readily functionalized, making the compound a versatile precursor for a variety of derivatives.[1]

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-methylnicotinaldehyde, using standard oxidizing agents. This aldehyde is a valuable intermediate for forming C-N bonds via reductive amination.

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) yields esters.

  • Etherification: Conversion to ethers can be achieved under appropriate conditions, for example, using the Williamson ether synthesis.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of pharmaceutically active compounds, particularly those targeting the central nervous system (CNS).[1] Its primary application lies in its role as a precursor for novel ligands of nicotinic acetylcholine receptors (nAChRs).[1] The pyridine ring is a known pharmacophore in many biologically active molecules, and modifications to the structure of this compound can be used to fine-tune properties such as lipophilicity, metabolic stability, and target binding affinity.

Signaling Pathway Context: Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are implicated in a wide range of physiological processes and are therapeutic targets for various neurological disorders. Molecules derived from this compound can be designed to act as agonists, partial agonists, or antagonists at different nAChR subtypes.

G cluster_synthesis Ligand Synthesis cluster_receptor Receptor Interaction cluster_cellular Cellular Response start This compound functionalization Functionalization (e.g., Oxidation, Coupling) start->functionalization ligand Novel nAChR Ligand functionalization->ligand binding Ligand Binding ligand->binding receptor Nicotinic Acetylcholine Receptor (nAChR) receptor->binding channel Ion Channel Gating (Na+, K+, Ca2+) binding->channel depolarization Membrane Depolarization channel->depolarization signaling Downstream Signaling (e.g., Ca2+ signaling) depolarization->signaling response Physiological Response signaling->response

Caption: Role of derivatives in nAChR signaling.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery, particularly in the development of CNS-active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group allow for the creation of diverse molecular libraries for structure-activity relationship studies. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

(6-Methylpyridin-3-yl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is the cornerstone of any study. This document provides the key molecular information for (6-Methylpyridin-3-yl)methanol.

This compound is a pyridine-based building block of significant interest in medicinal chemistry and organic synthesis.[1] It features a hydroxymethyl functional group attached to a 6-methylpyridin-3-yl scaffold, making it a versatile intermediate for creating more complex molecular structures.[1] Its primary application in research is as a precursor for synthesizing novel ligands, especially for nicotinic acetylcholine receptors and other targets within the central nervous system.[1]

The table below summarizes the essential molecular data for this compound.

PropertyValue
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3][4]
CAS Number 34107-46-5[2][3]

The requested in-depth experimental protocols and signaling pathway diagrams are not applicable to the straightforward query of determining a chemical's molecular weight and formula. Such detailed information would be relevant for studies involving the compound's synthesis, biological activity, or mechanism of action.

References

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (6-Methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

This compound is a pyridine derivative characterized by a methyl group at the 6-position and a hydroxymethyl group at the 3-position. Its structure and nomenclature are fundamental to its role in the synthesis of complex molecular architectures.

IUPAC Name: this compound

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and identifying properties of this compound.

Table 1: Physicochemical Properties

PropertyValue
Melting Point43-47°C
Boiling Point238.2°C at 760 mmHg
Flash Point>110 °C

Table 2: Chemical Identifiers

IdentifierValue
CAS Number34107-46-5[1][2]
Molecular FormulaC7H9NO[1][2]
Molecular Weight123.15 g/mol [1][2]
InChIInChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3
InChIKeyDJCJOWDAAZEMCI-UHFFFAOYSA-N
SMILESCC1=NC=C(C=C1)CO

Note: Detailed ¹H and ¹³C NMR spectroscopic data for this compound were not available in the searched public domain resources. Researchers should obtain analytical data on their synthesized or procured material for verification.

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through various routes. A common and effective method involves the reduction of a 6-methylnicotinic acid derivative. Below is a representative experimental protocol for the synthesis of this compound from 6-methylnicotinic acid.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 6-Methylnicotinic_acid 6-Methylnicotinic acid Methyl_6-methylnicotinate Methyl 6-methylnicotinate 6-Methylnicotinic_acid->Methyl_6-methylnicotinate Reflux Methanol Methanol (CH3OH) Methanol->Methyl_6-methylnicotinate Acid_catalyst Acid catalyst (e.g., H2SO4) Acid_catalyst->Methyl_6-methylnicotinate Reducing_agent Reducing agent (e.g., LiAlH4) Target_molecule This compound Methyl_6-methylnicotinate->Target_molecule 0 °C to RT Reducing_agent->Target_molecule Anhydrous_solvent Anhydrous solvent (e.g., THF) Anhydrous_solvent->Target_molecule

Caption: A two-step synthesis workflow for this compound.

Detailed Methodology:

Step 1: Esterification of 6-Methylnicotinic Acid

  • To a solution of 6-methylnicotinic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Reduction of Methyl 6-methylnicotinate

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 6-methylnicotinate (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite to remove the aluminum salts.

  • Wash the filter cake with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a precursor for ligands targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs).[3] The hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the exploration of structure-activity relationships (SAR).[3]

A notable application of this compound is in the synthesis of Etoricoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[4][5][6][7] In the synthesis of Etoricoxib, this compound can be converted to a key intermediate, 1-(6-methylpyridin-3-yl)ethanone, which then undergoes further reactions to construct the final drug molecule. The pyridine ring of this compound is a core structural motif in Etoricoxib.

Signaling Pathway Context: COX-2 Inhibition by Etoricoxib

G Inflammatory_Stimuli Inflammatory Stimuli COX2_Induction COX-2 Induction Inflammatory_Stimuli->COX2_Induction COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Etoricoxib Etoricoxib (derived from this compound) Etoricoxib->COX2_Enzyme Inhibits

Caption: The role of Etoricoxib in the COX-2 pathway.

This guide provides a foundational understanding of this compound for its application in research and development. For any laboratory use, it is imperative to consult relevant safety data sheets (SDS) and perform thorough risk assessments.

References

In-Depth Technical Guide to the Spectroscopic Data of (6-methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-methylpyridin-3-yl)methanol, a versatile building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its spectroscopic properties and the experimental procedures for their acquisition.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally verified spectra for this specific compound are not widely published in readily accessible databases, predicted data provides valuable insight into its expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on computational models and offer a reference for the analysis of experimental data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)
H (on C2)8.2
H (on C4)7.5
H (on C5)7.1
CH₃ protons2.5
CH₂OH protons4.6
OH proton5.3

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C2150
C3135
C4138
C5123
C6158
CH₃24
CH₂OH63
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition. The predicted collision cross-section (CCS) values for various adducts of this compound offer data for identification in complex mixtures using ion mobility-mass spectrometry.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺124.07569122.5
[M+Na]⁺146.05763131.3
[M-H]⁻122.06113123.9
[M+NH₄]⁺141.10223143.2
[M+K]⁺162.03157129.5
[M+H-H₂O]⁺106.06567116.8
[M+HCOO]⁻168.06661145.2
[M+CH₃COO]⁻182.08226168.4
[M+Na-2H]⁻144.04308130.7
[M]⁺123.06786122.1
[M]⁻123.06896122.1

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are crucial for its application in research and development. The following sections outline generalized procedures based on the synthesis of analogous pyridine derivatives.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor, such as methyl 6-methylnicotinate.

Materials:

  • Methyl 6-methylnicotinate

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or ethanol

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, a solution of methyl 6-methylnicotinate in an anhydrous solvent (e.g., THF or ethanol) is prepared.

  • The solution is cooled to 0 °C in an ice bath.

  • A reducing agent, such as LiAlH₄ or NaBH₄, is added portion-wise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the dropwise addition of water, followed by a saturated aqueous solution of Na₂SO₄.

  • The resulting mixture is filtered, and the filtrate is extracted with an organic solvent like diethyl ether.

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the compound is prepared on a salt plate (e.g., NaCl or KBr), or a KBr pellet is made.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional groups to identify include the O-H stretch of the alcohol and the C-H and C=N stretches of the pyridine ring.

Mass Spectrometry (MS):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: An appropriate ionization technique is used, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Material (e.g., Methyl 6-methylnicotinate) reaction Reduction Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Synthetic and analytical workflow for this compound.

The Expanding Therapeutic Potential of (6-Methylpyridin-3-yl)methanol Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanol is a versatile pyridine-based chemical intermediate that has garnered significant interest within the medicinal chemistry and drug discovery sectors.[1] Its structural framework, featuring a 6-methylpyridine core and a reactive hydroxymethyl group, serves as a valuable scaffold for the synthesis of a diverse array of biologically active molecules.[1] The amenability of the hydroxymethyl functional group to various chemical modifications, such as esterification, etherification, and oxidation, allows for extensive structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthetic Strategies for Derivatization

The synthesis of derivatives from this compound is guided by established principles of medicinal chemistry aimed at optimizing the molecule's physicochemical and pharmacokinetic properties.[1] Key strategies involve modifying lipophilicity, enhancing target binding through the introduction of specific functional groups, and improving metabolic stability.[1]

A common and effective method for creating C-C bonds to introduce aryl groups is the Suzuki-Miyaura cross-coupling reaction.[2] This approach has been successfully employed to synthesize various 6-arylated-pyridin-3-yl methanol derivatives.[2][3] The general workflow for such a synthesis is outlined below.

G cluster_synthesis General Synthetic Workflow start Starting Material (e.g., 6-bromonicotinaldehyde) suzuki Suzuki-Miyaura Coupling (with desired boronic acid) start->suzuki reduction Reduction of Aldehyde (e.g., with NaBH4) suzuki->reduction final Final Derivative ((6-arylated-pyridin-3-yl)methanol) reduction->final

General Synthetic Workflow for Arylated Derivatives

Diverse Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic applications.

Anticancer Activity

Certain derivatives have shown potential as anticancer agents. The proposed mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1] Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, for instance, have exhibited cytotoxic activity against lung cancer cell lines.[4]

G Derivative Derivative CancerCell Cancer Cell Derivative->CancerCell Apoptosis Induction of Apoptosis CancerCell->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Proposed Anticancer Mechanism of Action
Central Nervous System (CNS) Activity

This compound is a key precursor for synthesizing novel ligands targeting nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[1] This highlights its potential in developing treatments for neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Properties

Some derivatives of the broader pyridinyl methanol class are being investigated as COX-2 inhibitors, which are crucial in managing pain and inflammation.[5] Additionally, systematic optimization of pyridinyl methanol derivatives has led to the development of potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3).[6] These antagonists have shown promise in preclinical models of neuropathic and central pain.[6]

Antimicrobial and Antioxidant Effects

A study on novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives revealed significant antibacterial and antifungal activities against various pathogenic species.[4] The same study also demonstrated the antioxidant properties of these compounds using the DPPH (2,2-diphenylpicrylhydrazyl) method.[4]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds found in the literature.

Compound Assay Cell Line/Target IC50 Value Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IIBCytotoxicity (MTT Assay)A549 (Lung Cancer)0.229 µM[4]
Imatinib (Reference Drug)Cytotoxicity (MTT Assay)A549 (Lung Cancer)2.479 µM[4]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide DerivativesAntioxidant (DPPH Assay)DPPH Radical4.45–4.83 µg/mL[4]
Ascorbic Acid (Reference)Antioxidant (DPPH Assay)DPPH RadicalNot specified, but derivatives were close[4]
Compound Antibacterial/Antifungal Activity (MIC) Organism MIC Value (µg/mL) Reference
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IICAntibacterialProteus mirabilis16[4]
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivative IICAntibacterialKlebsiella pneumoniae64[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound derivatives.

General Synthesis and Purification
  • Reaction Setup : In a typical synthesis of 6-arylated derivatives, 6-bromonicotinaldehyde is reacted with the desired boronic acid in the presence of a palladium catalyst and a base in a suitable solvent mixture (e.g., H2O/Dioxane).[7]

  • Reaction Monitoring : The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

  • Workup and Isolation : Upon completion, the reaction mixture is subjected to an aqueous workup, and the crude product is extracted with an organic solvent.

  • Purification : The isolated crude product is purified using techniques such as flash chromatography on silica gel with a suitable eluent system (e.g., methanol/dichloromethane gradients) or recrystallization.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

  • Cell Seeding : Human lung cancer cells (A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives) and a reference drug (e.g., imatinib) for a specified duration.[4]

  • MTT Addition : After the treatment period, MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[4]

  • Solubilization and Absorbance Reading : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

G cluster_workflow General Experimental Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, FT-IR, UV-Vis) synthesis->characterization invitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->invitro invivo In Vivo Studies (if applicable) invitro->invivo sar Structure-Activity Relationship Analysis invivo->sar

General Experimental Workflow for Derivative Evaluation

Conclusion

This compound and its derivatives represent a promising and versatile class of compounds with a wide range of biological activities. Their potential applications span from oncology and neurology to the management of pain, inflammation, and infectious diseases. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. Future research should continue to explore the vast chemical space around this core structure, focusing on elucidating detailed mechanisms of action and optimizing lead compounds for preclinical and clinical development. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics.

References

(6-Methylpyridin-3-yl)methanol: A Technical Guide to Safe Handling and Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(6-Methylpyridin-3-yl)methanol (CAS No: 34107-46-5), a pyridine-based building block, is a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its utility in the development of novel ligands, particularly for nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets, underscores the importance of a thorough understanding of its safety profile and handling requirements.[1] This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency protocols for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Based on available data, it is harmful if swallowed, causes skin irritation, is responsible for serious eye damage, and may cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Signal Word: Warning

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for the safe design of experiments and for appropriate storage.

PropertyValueReference
CAS Number 34107-46-5[2]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2]
Melting Point 40 - 44 °C[4]
Boiling Point 208 - 209 °C[4]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimize risk of exposure and ensure the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[4]
Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory.

  • A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Eyewash stations and safety showers must be readily accessible in the work area.[5]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

  • Keep away from strong oxidizing agents and strong acids, which are incompatible materials.[5]

  • The product is hygroscopic and should be protected from moisture.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spills and Leaks
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent entry into waterways, sewers, basements, or confined areas. Contact environmental health and safety personnel for assistance with cleanup and disposal.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

While specific experimental protocols for the use of this compound are highly dependent on the research context, a general workflow for its synthesis can be conceptualized.

General Synthetic Workflow

The synthesis of this compound often involves the reduction of a corresponding aldehyde or carboxylic acid derivative. A generalized workflow is depicted below.

G cluster_0 Starting Material Preparation cluster_1 Reduction cluster_2 Work-up and Purification cluster_3 Final Product Start Commercially Available 6-Methylnicotinic Acid or Ester Reduction Reduction with a suitable reducing agent (e.g., LiAlH4) Start->Reduction Step 1 Workup Aqueous Work-up Reduction->Workup Step 2 Purification Purification by Chromatography or Distillation Workup->Purification Step 3 End This compound Purification->End Step 4

Caption: A generalized workflow for the synthesis of this compound.

Hazard Analysis and Risk Mitigation Workflow

A logical workflow for assessing and mitigating the risks associated with handling this compound is essential for maintaining a safe laboratory environment.

G IdentifyHazards Identify Hazards (H302, H315, H318, H335) AssessRisks Assess Risks of Exposure (Inhalation, Skin/Eye Contact, Ingestion) IdentifyHazards->AssessRisks ImplementControls Implement Control Measures AssessRisks->ImplementControls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ImplementControls->PPE EngControls Engineering Controls (Fume Hood, Ventilation) ImplementControls->EngControls AdminControls Administrative Controls (SOPs, Training) ImplementControls->AdminControls MonitorEffectiveness Monitor and Review Control Effectiveness PPE->MonitorEffectiveness EngControls->MonitorEffectiveness AdminControls->MonitorEffectiveness

Caption: A logical workflow for hazard analysis and risk mitigation.

Toxicological Information

Disposal Considerations

All waste containing this compound should be handled as hazardous waste.

  • Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or with general laboratory trash.

  • Use a licensed professional waste disposal service to dispose of this material.

Signaling Pathways

Currently, there is limited publicly available information directly implicating this compound in specific signaling pathways. However, its role as a precursor for ligands targeting nicotinic acetylcholine receptors (nAChRs) suggests that its derivatives are being investigated for their potential to modulate cholinergic signaling in the central nervous system.[1] Further research is needed to elucidate the direct effects, if any, of this compound on cellular signaling.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before using this chemical. Always consult the most up-to-date SDS from the supplier and follow all institutional and regulatory safety guidelines.

References

Commercial Availability and Technical Profile of (6-Methylpyridin-3-yl)methanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of (6-Methylpyridin-3-yl)methanol, a key building block in the development of novel therapeutics. Aimed at researchers, scientists, and drug development professionals, this document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its pivotal role as a precursor to ligands targeting nicotinic acetylcholine receptors (nAChRs).

Commercial Availability and Physicochemical Properties

This compound (CAS No. 34107-46-5) is commercially available from several chemical suppliers as a high-purity reagent suitable for research and development purposes. It is recognized as a valuable intermediate in medicinal chemistry, particularly for the synthesis of ligands for nAChRs and other central nervous system (CNS) targets.[1]

Below is a summary of its key physicochemical properties based on available data.

PropertyValueSource
CAS Number 34107-46-5[2]
Molecular Formula C₇H₉NO[2]
Molecular Weight 123.15 g/mol [2]
Melting Point 43-47 °C001CHEMICAL
Purity ≥ 98%001CHEMICAL
Appearance Off-white solidBenchchem

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to form methyl 6-methylnicotinate, which is then reduced to the desired alcohol.

Experimental Protocol: Synthesis of Methyl 6-methylnicotinate

This protocol is adapted from a standard Fischer esterification method.[3]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (0.1 mol) in methanol (100 mL), slowly add concentrated sulfuric acid (catalytic amount).

  • Heat the reaction mixture to reflux for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate.

Experimental Protocol: Reduction of Methyl 6-methylnicotinate

This protocol describes the reduction of the methyl ester to this compound.[4]

Materials:

  • Methyl 6-methylnicotinate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

Procedure:

  • Dissolve methyl 6-methylnicotinate in methanol in a round-bottom flask.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add sodium borohydride (excess) to the cooled solution with stirring.

  • Allow the reaction to proceed for 2 hours at -10°C.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction start1 6-Methylnicotinic Acid proc1 React with Methanol (H₂SO₄ catalyst, Reflux) start1->proc1 prod1 Methyl 6-methylnicotinate proc1->prod1 proc2 Reduce with NaBH₄ in Methanol at -10°C prod1->proc2 prod2 This compound proc2->prod2

Synthetic route to this compound.

Role in Nicotinic Acetylcholine Receptor Signaling

This compound serves as a crucial scaffold for the synthesis of various ligands that modulate the activity of nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that play a key role in neurotransmission in the central and peripheral nervous systems.[5] Ligands derived from this compound can act as agonists, antagonists, or allosteric modulators of nAChRs, thereby influencing downstream signaling cascades.

Upon activation by an agonist, nAChRs undergo a conformational change that opens an ion channel permeable to cations, primarily Na⁺ and Ca²⁺.[6] The influx of these ions leads to depolarization of the cell membrane and the initiation of various intracellular signaling pathways. These pathways can influence a wide range of cellular processes, including neurotransmitter release, gene expression, and cell survival.[6]

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of an agonist (such as a derivative of this compound) to the nAChR triggers a cascade of events. The initial influx of Ca²⁺ can directly modulate the activity of various enzymes and channels. Furthermore, the depolarization can activate voltage-gated calcium channels, leading to a further increase in intracellular calcium. This calcium signal can then activate several downstream pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are involved in cell proliferation, survival, and synaptic plasticity.[6][7]

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx opens Depolarization Depolarization nAChR->Depolarization Ligand Ligand (derived from This compound) Ligand->nAChR binds PI3K PI3K Ca_influx->PI3K Ras Ras Ca_influx->Ras VGCC Voltage-Gated Ca²⁺ Channels Depolarization->VGCC activates VGCC->Ca_influx Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression, Cell Survival) Akt->Cellular_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response

nAChR signaling pathway activated by ligands.

This technical guide provides a foundational understanding of this compound for researchers. The provided data and protocols are intended to facilitate its use in the synthesis of novel compounds for the study and modulation of nicotinic acetylcholine receptors and other biological targets.

References

(6-Methylpyridin-3-yl)methanol: A Technical Guide to its Core Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanol has emerged as a versatile and highly valued building block in medicinal chemistry and drug discovery. Its unique structural features, comprising a methyl-substituted pyridine ring and a reactive hydroxymethyl group, provide a synthetically tractable scaffold for the development of a diverse array of biologically active molecules. This technical guide delves into the key applications of this compound in research, with a particular focus on its role in the synthesis of ligands for central nervous system (CNS) targets, including nicotinic acetylcholine receptors (nAChRs) and its utility in developing potential therapeutics for neurodegenerative disorders such as Alzheimer's disease. We will explore detailed experimental protocols, present quantitative structure-activity relationship (SAR) data, and visualize the intricate signaling pathways and experimental workflows associated with its derivatives.

Core Applications in Medicinal Chemistry

The primary significance of this compound in research lies in its function as a key intermediate for the synthesis of novel therapeutic agents. The pyridine core is a well-established pharmacophore present in numerous approved drugs, and the 6-methyl and 3-hydroxymethyl substituents offer strategic points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a crucial precursor for the synthesis of ligands targeting nAChRs, which are implicated in a variety of neurological and psychiatric disorders.[1] The structural motif derived from this starting material is often found in potent and selective nAChR agonists and positive allosteric modulators (PAMs).

Quantitative Data: Structure-Activity Relationship of Pyridyl Ether nAChR Ligands

The following table summarizes the structure-activity relationship of a series of pyridyl ether ligands, highlighting the impact of substitutions on the pyridine ring, which can be synthesized from derivatives of this compound.

Compound IDR1R2α4β2 nAChR IC50 (nM)
1 HH>10,000
2 ClH1,500
3 Cl4-CN-Ph22
4 BrH800
5 Br4-CN-Ph35

Data adapted from a representative study on pyridyl ether nAChR ligands.[1]

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

Materials:

  • Membrane Preparation: Rat brain synaptosomes expressing α4β2 nAChRs.

  • Radioligand: [³H]-Cytisine.

  • Assay Buffer: 0.32 M sucrose, 1 mM EDTA, 0.1 mM PMSF, 0.01% NaN3, pH 7.4.

  • Test Compounds: Synthesized derivatives of this compound.

  • Scintillation Cocktail.

  • 96-well plates and filter mats.

  • Scintillation counter.

Procedure:

  • Prepare rat brain synaptosomes by homogenizing brain tissue in assay buffer followed by centrifugation.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine (final concentration ~1 nM), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of a high concentration of a known binder (e.g., 100 µM nicotine).

    • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Cytisine, and 50 µL of varying concentrations of the test compound.

  • Incubate the plate at 4°C for 60-90 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition binding curve.

Signaling Pathway: α7 Nicotinic Acetylcholine Receptor Agonist

Derivatives of this compound can act as agonists at the α7 nAChR, which is involved in cognitive function and inflammation. The binding of an agonist to the α7 nAChR triggers a cascade of intracellular events.

alpha7_nAChR_pathway cluster_membrane Cell Membrane alpha7_receptor α7 nAChR ca_influx Ca²⁺ Influx alpha7_receptor->ca_influx Opens Channel nf_kb_inhibition NF-κB Inhibition alpha7_receptor->nf_kb_inhibition Inhibits agonist This compound Derivative (Agonist) agonist->alpha7_receptor Binds jak2 JAK2 ca_influx->jak2 pi3k PI3K ca_influx->pi3k stat3 STAT3 jak2->stat3 Phosphorylates anti_inflammatory Anti-inflammatory Effects stat3->anti_inflammatory akt Akt pi3k->akt Activates neuroprotection Neuroprotection akt->neuroprotection nf_kb_inhibition->anti_inflammatory

α7 nAChR Agonist Signaling Pathway
Modulators for Alzheimer's Disease Targets

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. This compound serves as a scaffold for creating compounds that can interact with key pathological targets in Alzheimer's, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1).

Quantitative Data: Inhibition of Alzheimer's-related Enzymes

The following table presents the inhibitory activities of representative compounds derived from a this compound core against key enzymes in Alzheimer's disease pathology.

Compound IDTarget EnzymeIC50 (µM)
Compound A AChE0.54
Compound B BChE1.23
Compound C BACE-12.78

Data are representative values from screening studies of potential anti-Alzheimer's agents.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Enzyme: Purified human AChE or BChE.

  • Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: Phosphate buffer (pH 8.0).

  • Test Compounds: Synthesized derivatives of this compound.

  • 96-well plate and microplate reader.

Procedure:

  • In a 96-well plate, add assay buffer, DTNB solution, and the test compound at various concentrations.

  • Add the enzyme (AChE or BChE) to each well and incubate for a short period.

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC50 value from the dose-response curve.

Experimental Workflow: Alzheimer's Disease Drug Screening

The following diagram illustrates a typical workflow for screening compounds derived from this compound for their potential as Alzheimer's disease therapeutics.

ad_drug_screening_workflow start Synthesis of this compound Derivatives in_vitro_screening In Vitro Screening start->in_vitro_screening ache_assay AChE Inhibition Assay in_vitro_screening->ache_assay bche_assay BChE Inhibition Assay in_vitro_screening->bche_assay bace1_assay BACE-1 Inhibition Assay in_vitro_screening->bace1_assay hit_identification Hit Identification (Potent Inhibitors) ache_assay->hit_identification bche_assay->hit_identification bace1_assay->hit_identification hit_identification->start Inactive lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Active in_vivo_testing In Vivo Testing (Animal Models of AD) lead_optimization->in_vivo_testing in_vivo_testing->lead_optimization Ineffective/Toxic preclinical_dev Preclinical Development in_vivo_testing->preclinical_dev Efficacious & Safe

Workflow for Alzheimer's Drug Screening

Conclusion

This compound stands as a cornerstone in the synthetic chemist's toolkit for CNS drug discovery. Its utility in constructing potent and selective ligands for nAChRs and as a foundational scaffold for multi-target agents for Alzheimer's disease highlights its significance. The detailed experimental protocols and structure-activity relationships presented in this guide underscore the depth of research in which this compound is a central player. The visualization of associated signaling pathways and experimental workflows provides a clear framework for understanding the biological context and the drug development process. As research into complex neurological disorders continues, the strategic application of this compound and its derivatives will undoubtedly lead to the discovery of novel and impactful therapeutics.

References

The Pyridine Ring: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The pyridine scaffold, a simple six-membered aromatic heterocycle, stands as a titan in the field of medicinal chemistry. Its unique electronic properties and versatile nature have made it a "privileged scaffold," consistently incorporated into a diverse range of FDA-approved therapeutics.[1][2] From blockbuster anticancer agents to essential cardiovascular drugs, the pyridine ring is a testament to how subtle modifications in a core chemical structure can profoundly impact biological activity. Between 2014 and 2023 alone, 54 new drugs approved by the US FDA contained a pyridine moiety, highlighting the enduring interest and success of this scaffold in drug discovery.[3][4] This guide delves into the core physicochemical properties, key medicinal chemistry roles, and practical applications of the pyridine ring, providing researchers, scientists, and drug development professionals with a comprehensive technical overview.

Physicochemical Properties: The Source of Versatility

The utility of pyridine in drug design stems from its distinct electronic and physical properties, particularly when compared to its carbocyclic analog, benzene. The replacement of a carbon-hydrogen group with a nitrogen atom introduces a range of effects that medicinal chemists leverage to fine-tune a molecule's characteristics.

The nitrogen atom's lone pair of electrons does not participate in the aromatic pi-system; instead, it resides in an sp2 orbital in the plane of the ring.[5] This makes the nitrogen atom a hydrogen bond acceptor and imparts basicity to the molecule.[6] This feature is critical for forming specific interactions with biological targets and can significantly enhance aqueous solubility, a crucial parameter for drug formulation and bioavailability.[3][7] Furthermore, the electronegative nitrogen atom creates a dipole moment and deforms the electron density of the ring, making pyridine more resistant to electrophilic substitution than benzene but more susceptible to nucleophilic attack.[5]

These properties allow the pyridine ring to improve a drug candidate's metabolic stability, cellular permeability, potency, and overall pharmacokinetic and pharmacodynamic profiles.[1][2]

Table 1: Comparative Physicochemical Properties of Pyridine and Benzene

PropertyPyridineBenzeneSignificance in Medicinal Chemistry
pKa (of conjugate acid) 5.23 - 5.25[5]N/A (Not Basic)[6]The basicity of the pyridine nitrogen allows for salt formation, which can enhance solubility and provide a key interaction point (hydrogen bond acceptor) with biological targets.
logP (Octanol-Water Partition Coefficient) 0.64 - 0.65[7]2.13The lower logP of pyridine indicates greater hydrophilicity compared to benzene, which can improve aqueous solubility and alter a drug's distribution profile.
Resonance Energy 117 kJ/mol[5]150 kJ/mol[5]While still aromatic, the lower resonance energy compared to benzene reflects the less evenly distributed electron density, influencing its reactivity.
Dipole Moment 2.2 D0 DThe significant dipole moment makes pyridine a more polar molecule, influencing its solubility and ability to engage in dipole-dipole interactions.
Hydrogen Bonding Acceptor[3]NoneThe nitrogen atom's lone pair is a strong hydrogen bond acceptor, a critical interaction for high-affinity binding to protein targets like enzymes and receptors.

The Pyridine Ring in FDA-Approved Drugs

The pyridine scaffold is a recurring motif in a multitude of successful drugs across a wide array of therapeutic areas. Its prevalence is particularly notable in oncology and treatments for central nervous system (CNS) disorders.[3][4] The ability of the pyridine ring to serve as a bioisosteric replacement for a phenyl group, while introducing beneficial properties like improved solubility or metabolic stability, is a common strategy in drug design.[3]

Table 2: Examples of Prominent Pyridine-Containing FDA-Approved Drugs

Drug NameTherapeutic AreaRole of the Pyridine Ring
Imatinib (Gleevec) Oncology (CML, GIST)The pyridine ring is a key component of the pharmacophore, forming a critical hydrogen bond with the hinge region of the Abl kinase domain, ensuring high potency and selectivity.[3]
Sildenafil (Viagra) Erectile DysfunctionThe pyridine-like pyrazolopyrimidinone core mimics the purine ring of cGMP, allowing it to bind to the active site of the PDE5 enzyme. The ring system is crucial for its inhibitory activity.
Abiraterone (Zytiga) Oncology (Prostate Cancer)The pyridine ring binds to the heme iron in the active site of the CYP17A1 enzyme, leading to potent and irreversible inhibition.[3]
Amlodipine (Norvasc) Cardiovascular (Hypertension)The dihydropyridine core is the essential pharmacophore for calcium channel blocking activity.[3]
Isoniazid Infectious Disease (Tuberculosis)A simple pyridine derivative that acts as a prodrug, targeting enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis.
Atazanavir (Reyataz) Infectious Disease (HIV)The pyridine ring is part of a larger scaffold that acts as a potent HIV protease inhibitor.[1]

Case Study: Imatinib and the BCR-Abl Signaling Pathway

Imatinib (Gleevec) revolutionized the treatment of Chronic Myeloid Leukemia (CML). Its mechanism of action is a textbook example of targeted therapy, and the pyridine ring is central to its success. CML is driven by the BCR-Abl fusion protein, a constitutively active tyrosine kinase that promotes uncontrolled cell proliferation and survival.[1] Imatinib is a potent inhibitor of this kinase.

The pyridine ring in Imatinib, along with an adjacent pyrimidine ring, fits into the ATP-binding pocket of the Abl kinase domain. Specifically, the pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of a threonine residue in the "hinge region" of the kinase, a common anchoring point for kinase inhibitors. This interaction locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates and blocking downstream signaling pathways that lead to leukemic cell growth.

Imatinib_Pathway cluster_cell CML Cell cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes BCR_Abl BCR-Abl (Active Kinase) Substrate Substrate BCR_Abl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylates RAS Ras/MAPK Pathway P_Substrate->RAS Activates STAT JAK/STAT Pathway P_Substrate->STAT Activates PI3K PI3K/Akt Pathway P_Substrate->PI3K Activates Proliferation Increased Proliferation RAS->Proliferation STAT->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis Imatinib Imatinib Imatinib->BCR_Abl Inhibits

BCR-Abl signaling pathway and the inhibitory action of Imatinib.

Experimental Protocols

Reproducibility and clarity in experimental design are paramount in drug discovery. Below are representative protocols for assays used to characterize compounds like Imatinib and Sildenafil.

Experimental Protocol 1: In Vitro BCR-Abl Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Imatinib) against the BCR-Abl kinase.

1. Objective: To quantify the potency of a test compound in inhibiting the phosphorylation of a substrate by the BCR-Abl enzyme in a cell-free system.

2. Materials:

  • Recombinant active BCR-Abl kinase enzyme.
  • Kinase substrate (e.g., a synthetic peptide like Abltide).
  • Test compound (Imatinib) stock solution (e.g., 10 mM in DMSO).
  • ATP solution (radiolabeled [γ-³³P]ATP or for non-radioactive methods, cold ATP).
  • Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
  • 96-well filter plates (e.g., phosphocellulose membrane).
  • Phosphoric acid wash solution (0.75%).
  • Scintillation counter and cocktail (for radioactive method).

3. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase reaction buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a no-enzyme control.
  • Reaction Setup: In a 96-well plate, add 10 µL of the diluted test compound, 20 µL of a solution containing the kinase substrate and BCR-Abl enzyme in reaction buffer.
  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
  • Reaction Initiation: Initiate the kinase reaction by adding 20 µL of the ATP solution (containing [γ-³³P]ATP). The final ATP concentration should be close to its Km value for the enzyme.
  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the reaction.
  • Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
  • Substrate Capture: Transfer the reaction mixture to the phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the membrane, while unincorporated ATP is washed away.
  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove non-specifically bound radioactivity.
  • Detection: After drying the plate, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Experimental Protocol 2: In Vitro PDE5 Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the IC50 of a test compound (e.g., Sildenafil) against the phosphodiesterase type 5 (PDE5) enzyme.

1. Objective: To measure the ability of a test compound to inhibit the hydrolysis of cyclic guanosine monophosphate (cGMP) by the PDE5 enzyme.

2. Materials:

  • Recombinant human PDE5A1 enzyme.
  • Fluorescently labeled cGMP substrate (e.g., FAM-cGMP).
  • Test compound (Sildenafil) dissolved in DMSO.
  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).
  • 96-well microplates (black, low-volume).
  • Fluorescence polarization plate reader.

3. Procedure:

  • Compound Preparation: Create a serial dilution of the test compounds in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., 0.1 nM to 1 µM).
  • Assay Reaction: To each well of the microplate, add the diluted test compound, followed by the PDE5 enzyme solution.
  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
  • Reaction Initiation: Add the FAM-cGMP substrate to all wells to start the enzymatic reaction.
  • Incubation: Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction remains in the linear range.
  • Detection: Stop the reaction by adding a stop solution or by directly reading the plate. In a fluorescence polarization format, the hydrolysis of the large FAM-cGMP substrate into the smaller FAM-5'-GMP product results in a decrease in polarization. Read the fluorescence polarization on a compatible plate reader.
  • Data Analysis: Calculate the percentage of inhibition based on the change in fluorescence polarization relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Logical Workflow in Drug Discovery

The journey of a pyridine-containing drug from concept to clinic follows a structured, iterative process. A common workflow involves identifying a hit, optimizing it into a lead compound, and advancing it through preclinical studies. The modification of a pyridine ring is a key tactic used during the lead optimization phase to enhance desired properties.

Drug_Discovery_Workflow Iterative Lead Optimization Workflow cluster_LO DMTA Cycle Hit_ID 1. Hit Identification (e.g., HTS, FBDD) Hit_to_Lead 2. Hit-to-Lead (Initial SAR) Hit_ID->Hit_to_Lead Lead_Opt 3. Lead Optimization (Iterative Design-Make-Test-Analyze) Hit_to_Lead->Lead_Opt Preclinical_Dev 5. Preclinical Candidate Selection Lead_Opt->Preclinical_Dev Meets Target Product Profile Design Design Hypothesis Generation (e.g., Modify Pyridine) Make Make Chemical Synthesis Design->Make Iterate Test Test In Vitro & In Vivo Assays Make->Test Iterate Analyze Analyze Data Review & SAR Test->Analyze Iterate Analyze->Preclinical_Dev Decision Gate Analyze->Design Iterate

A typical workflow for lead optimization in drug discovery.

Conclusion

The pyridine ring is far more than a simple aromatic heterocycle; it is a powerful tool in the medicinal chemist's arsenal. Its unique combination of basicity, polarity, and hydrogen bonding capability allows for the precise tuning of a molecule's properties to achieve desired therapeutic effects. From the targeted inhibition of kinases like BCR-Abl to the modulation of enzyme activity in signaling pathways, the pyridine scaffold has proven its value time and again. The continued high frequency of pyridine-containing molecules among newly approved drugs ensures that this "privileged" structure will remain a central element in the design of future medicines.[1][3]

References

A Technical Guide to the Reactivity and Functionalization of the Hydroxymethyl Group on the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] The introduction of a hydroxymethyl group provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for drug discovery and development. This technical guide offers an in-depth exploration of the key chemical transformations of the hydroxymethyl group on the pyridine scaffold. It covers fundamental reactions such as oxidation, esterification, etherification, halogenation, and nucleophilic substitution, with a focus on their application in organic synthesis and medicinal chemistry. This document provides structured data summaries, detailed experimental protocols, and workflow visualizations to serve as a practical resource for scientists in the field.

Core Reactivity of Hydroxymethylpyridines

The hydroxymethyl group (-CH₂OH) attached to a pyridine ring behaves as a primary alcohol, making it amenable to a wide range of classical and modern organic transformations. Its reactivity is influenced by the electronic properties of the pyridine ring; the electron-withdrawing nature of the nitrogen atom can affect the reactivity of both the hydroxyl group and the adjacent benzylic carbon. The primary alcohol functionality is a prime site for oxidation to aldehydes and carboxylic acids, can be readily converted into esters and ethers, and can be transformed into a good leaving group for subsequent nucleophilic substitution reactions.[3]

G sub Hydroxymethylpyridine aldehyde Pyridinecarboxaldehyde sub->aldehyde Oxidation (Mild) ester Ester Derivative sub->ester Esterification ether Ether Derivative sub->ether Etherification halide Halomethylpyridine sub->halide Halogenation acid Pyridinecarboxylic Acid aldehyde->acid nucleophile Substituted Product (e.g., Azide, Amine) halide->nucleophile

Caption: Overview of key transformations of the hydroxymethylpyridine scaffold.

Oxidation Reactions

The oxidation of the hydroxymethyl group is a fundamental transformation that yields pyridinecarboxaldehydes or pyridinecarboxylic acids, both of which are valuable intermediates in organic synthesis.[3] The choice of oxidant and reaction conditions determines the oxidation state of the final product.

Table 1: Representative Oxidation Reactions

SubstrateReagents and ConditionsProductYield (%)Reference
3-MethylpyridineNHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C, 1 h3-Pyridinecarboxylic acid85[4]
4-MethylpyridineNHPI, Co(OAc)₂, Mn(OAc)₂, Air (20 atm), 150 °C4-Pyridinecarboxylic acid22[4]
β-PicolineAqueous HCl, Cl₂, Actinic radiation, 110-115 °CNicotinic Acid~70 (Conversion)[5]
4-Chloropyridine N-oxideTX, TfOH, CH₃OH, 404 nm LEDs, rt4-Chloro-2-hydroxymethylpyridine35[6]

Note: While these examples start from methylpyridines, the conditions are relevant for the further oxidation of hydroxymethylpyridines to carboxylic acids.

Experimental Protocol: Oxidation of (pyridin-2-yl)methanol to Picolinic Acid

This protocol is a representative procedure based on common laboratory practices for the oxidation of primary alcohols to carboxylic acids using a chromium-based reagent.

  • Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of (pyridin-2-yl)methanol (10.9 g, 0.1 mol) in 100 mL of acetone. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Addition: Prepare Jones reagent by dissolving chromium trioxide (23 g, 0.23 mol) in a mixture of concentrated sulfuric acid (20 mL) and water (70 mL). Slowly add the Jones reagent dropwise from the dropping funnel to the stirred alcohol solution, maintaining the internal temperature below 20 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The color of the reaction mixture will change from orange-red to green.

  • Work-up: Add isopropanol to the reaction mixture to quench any excess oxidant until the green color persists.

  • Isolation: Filter the mixture to remove chromium salts. Concentrate the filtrate under reduced pressure. Adjust the pH of the aqueous residue to the isoelectric point of picolinic acid (pH ≈ 3.5) with a concentrated sodium hydroxide solution.

  • Purification: The precipitated picolinic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the pure product.

Esterification

Esterification converts the hydroxymethyl group into an ester functionality, which is a common bioisostere for carboxylic acids and can improve properties like cell permeability. The Fischer esterification, reacting the alcohol with a carboxylic acid under acidic catalysis, is a standard method.[7][8]

G cluster_0 Reaction Setup cluster_1 Work-up & Isolation cluster_2 Purification Reactants Combine: - Hydroxymethylpyridine - Carboxylic Acid - H₂SO₄ (cat.) - Solvent (e.g., Toluene) Reflux Heat to Reflux (e.g., 110°C) with Dean-Stark Trap Reactants->Reflux Cool Cool to RT Reflux->Cool Neutralize Wash with aq. NaHCO₃ to neutralize acid Cool->Neutralize Extract Extract with Organic Solvent (e.g., EtOAc) Neutralize->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify via Column Chromatography Concentrate->Purify Product Isolated Ester Purify->Product G PPh3 PPh₃ adduct PPh₃-DEAD Betaine Adduct PPh3->adduct DEAD DEAD DEAD->adduct ROH R-CH₂OH (Hydroxymethylpyridine) oxyphosphonium [R-CH₂O-PPh₃]⁺ Oxyphosphonium Salt NucH H-Nuc (Nucleophile, e.g., HN₃) product R-CH₂-Nuc (Substituted Product) adduct->oxyphosphonium + ROH - DEAD-H₂ oxyphosphonium->product + Nuc⁻ (SN2) OPPh3 O=PPh₃ oxyphosphonium->OPPh3 hydrazine DEAD-H₂

References

Methodological & Application

Synthesis of (6-Methylpyridin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (6-Methylpyridin-3-yl)methanol, a key building block in medicinal chemistry and organic synthesis. The protocols outlined herein are based on established chemical transformations and are intended to be a comprehensive guide for laboratory synthesis.

Overview of Synthetic Strategy

The synthesis of this compound is most commonly and efficiently achieved through a two-step process commencing with the commercially available 6-methylnicotinic acid. The first step involves the esterification of the carboxylic acid to its corresponding methyl ester, followed by the selective reduction of the ester to the desired primary alcohol. This strategy offers high yields and utilizes readily available and cost-effective reagents.

Data Presentation: Reaction Parameters

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperatureProductYield
1Fischer Esterification6-Methylnicotinic AcidMethanol, Sulfuric AcidMethanol17 hoursRefluxMethyl 6-methylnicotinate~75%[1][2][3]
2Ester ReductionMethyl 6-methylnicotinateSodium BorohydrideMethanol, THF2-5 hoursRefluxThis compoundHigh

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

SynthesisWorkflow Synthesis of this compound Start 6-Methylnicotinic Acid Step1_process Fischer Esterification Start->Step1_process Step1_reagents Methanol (Solvent) Sulfuric Acid (Catalyst) Step1_reagents->Step1_process Intermediate Methyl 6-methylnicotinate Step1_process->Intermediate Step2_process Ester Reduction Intermediate->Step2_process Step2_reagents Sodium Borohydride (Reducing Agent) Methanol/THF (Solvent) Step2_reagents->Step2_process Product This compound Step2_process->Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol details the acid-catalyzed esterification of 6-methylnicotinic acid.

Materials:

  • 6-Methylnicotinic acid (1.0 eq)

  • Methanol (as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (e.g., 40 g, 290 mmol) in methanol (750 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (40 mL).[1][2][3]

  • Heat the reaction mixture to reflux and maintain for 17 hours.[1][2][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.[1][2][3]

  • Carefully neutralize the residue to a pH of 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[1][2][3]

  • Extract the product from the aqueous layer with ethyl acetate (3 x 500 mL).[1][2][3]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1][2][3]

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain methyl 6-methylnicotinate as an off-white solid.[1][2][3] The reported yield for this method is approximately 75%.[2][3]

Protocol 2: Synthesis of this compound via Ester Reduction

This protocol describes the reduction of methyl 6-methylnicotinate to the corresponding alcohol using sodium borohydride. This procedure is adapted from established methods for the reduction of aromatic methyl esters.[4][5]

Materials:

  • Methyl 6-methylnicotinate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (excess)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • 2N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve methyl 6-methylnicotinate (e.g., 1.0 eq) in a mixture of THF and methanol.

  • To the stirred solution, add sodium borohydride (e.g., 4.0 eq) portion-wise at room temperature.

  • Heat the resulting suspension to reflux and maintain for 2-5 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and quench by the slow addition of 2N HCl until the cessation of gas evolution.

  • Separate the organic layer, and extract the aqueous phase with ethyl acetate (3x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is based on the sequential transformation of functional groups, as illustrated in the workflow diagram. The initial carboxylic acid is first protected as a methyl ester to facilitate the subsequent reduction. Direct reduction of the carboxylic acid would require harsher reducing agents, whereas the ester can be selectively reduced under milder conditions using sodium borohydride. This two-step approach ensures a high-yielding and clean conversion to the desired product.

References

Application Notes and Protocols for the Synthesis of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of (6-Methylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry. The synthesis commences from the readily available 6-methylnicotinic acid and proceeds through a two-step reaction sequence involving esterification followed by reduction.

The protocols detailed herein are established and reliable methods, suitable for laboratory-scale synthesis. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a diagram.

Overall Synthesis Scheme

The synthesis of this compound is achieved in two main steps from 6-methylnicotinic acid:

  • Fischer Esterification: 6-Methylnicotinic acid is converted to its methyl ester, methyl 6-methylnicotinate, using methanol in the presence of a strong acid catalyst.

  • Reduction: The resulting ester is then reduced to the target alcohol, this compound, using a suitable reducing agent.

Note on the starting material: While the synthesis originates from 3-picoline in a broader industrial context, a more direct and practical laboratory preparation starts from 6-methylnicotinic acid. 6-Methylnicotinic acid is typically synthesized via the oxidation of 2-methyl-5-ethylpyridine.

Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of 6-methylnicotinic acid.[1][2]

Materials:

  • 6-Methylnicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a stirred solution of 6-methylnicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask, slowly add concentrated sulfuric acid. A mild exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 17 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and concentrate to dryness under reduced pressure using a rotary evaporator.[2]

  • Carefully adjust the pH of the residue to 7 with an ice-cold saturated aqueous NaHCO₃ solution and solid NaHCO₃.[2]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield methyl 6-methylnicotinate as an off-white solid.

Quantitative Data for Step 1:

Reagent/ParameterAmount/ValueMolar EquivalentReference
6-Methylnicotinic acid40 g290 mmol (1.0 eq)[3][4]
Methanol750 mL-[3][4]
Conc. Sulfuric Acid40 mL-[3][4]
Reaction Time17 hours-[1][3][4]
Reaction TemperatureReflux-[1][3][4]
Product Yield 33 g (75%) -[2][4]
Step 2: Synthesis of this compound via Reduction

This protocol details the reduction of the methyl ester to the corresponding primary alcohol using sodium borohydride in methanol, a safe and effective method.[5]

Materials:

  • Methyl 6-methylnicotinate

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve methyl 6-methylnicotinate (1.0 eq) in a mixture of THF and methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add distilled water to quench the excess sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data for Step 2:

ReagentMolar Equivalent
Methyl 6-methylnicotinate1.0 eq
Sodium borohydride2.0 - 4.0 eq
TetrahydrofuranSolvent
MethanolCo-solvent

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction Start 6-Methylnicotinic Acid Reagents1 CH3OH, H2SO4 (cat.) Start->Reagents1 Reaction1 Reflux, 17h Reagents1->Reaction1 Workup1 Neutralization (NaHCO3) Extraction (EtOAc) Reaction1->Workup1 Intermediate Methyl 6-methylnicotinate Workup1->Intermediate Reagents2 NaBH4, THF/CH3OH Intermediate->Reagents2 Reaction2 Reflux Reagents2->Reaction2 Workup2 Quench (H2O) Extraction (EtOAc) Reaction2->Workup2 Product This compound Workup2->Product

Caption: Workflow for the synthesis of this compound.

Disclaimer: The provided protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Oxidation of (6-Methylpyridin-3-yl)methanol to 6-Methylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. 6-Methylnicotinaldehyde is a valuable building block for the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for the oxidation of (6-Methylpyridin-3-yl)methanol to its corresponding aldehyde, 6-methylnicotinaldehyde, utilizing three common and effective oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Manganese Dioxide (MnO₂) Oxidation. These methods offer mild reaction conditions and are compatible with a variety of functional groups, making them suitable for complex molecule synthesis.[1][2][3]

Comparative Analysis of Oxidation Methods

The choice of an optimal oxidation method depends on several factors including substrate sensitivity, desired scale, reagent availability and toxicity, and ease of workup. The following table summarizes key quantitative data for the three described protocols for the synthesis of 6-methylnicotinaldehyde.

Oxidation MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Swern Oxidation 85-951-3-78 to rtHigh yields, mild conditions, good for sensitive substrates.[2][4]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[4]
Dess-Martin Oxidation 90-981-4Room Temp.Mild, neutral conditions, high yields, easy workup.[1][5]Reagent is expensive and potentially explosive.[6]
MnO₂ Oxidation 70-9012-24Room Temp. to 60Inexpensive reagent, useful for benzylic and allylic alcohols.[7][8]Requires a large excess of reagent, longer reaction times.[8]

Experimental Protocols

Protocol 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde under mild, low-temperature conditions.[2]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise.[9]

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise and stir for an additional 10 minutes at -78 °C.[9]

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 6-methylnicotinaldehyde.

Safety Note: The reaction produces carbon monoxide and dimethyl sulfide, which is a volatile and malodorous compound. All operations should be performed in a well-ventilated fume hood.[4]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, the Dess-Martin periodinane, for a mild and selective oxidation of the alcohol.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate

  • Standard glassware

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.1 equivalents) in one portion.[5]

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir the mixture vigorously until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Note: Dess-Martin Periodinane is shock-sensitive and potentially explosive upon heating. Handle with care.[6]

Protocol 3: Manganese Dioxide (MnO₂) Oxidation

Activated manganese dioxide is a heterogeneous oxidant that is particularly effective for the oxidation of benzylic and allylic alcohols.[8]

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite®

Procedure:

  • To a vigorously stirred solution of this compound (1.0 equivalent) in DCM, add activated manganese dioxide (5-10 equivalents).[7][8]

  • Stir the suspension at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC. The reaction may take 12-24 hours for completion.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Characterization of 6-Methylnicotinaldehyde

The identity and purity of the synthesized 6-methylnicotinaldehyde can be confirmed by spectroscopic methods.

¹H NMR (CDCl₃):

  • δ 10.1 (s, 1H, CHO)

  • δ 8.8 (s, 1H, Ar-H)

  • δ 8.0 (d, 1H, Ar-H)

  • δ 7.3 (d, 1H, Ar-H)

  • δ 2.6 (s, 3H, CH₃)[10]

Expected ¹³C NMR (CDCl₃):

  • δ ~192 (CHO)

  • δ ~160 (C-Ar)

  • δ ~155 (C-Ar)

  • δ ~135 (C-Ar)

  • δ ~130 (C-Ar)

  • δ ~125 (C-Ar)

  • δ ~25 (CH₃)

Expected IR (neat):

  • ν ~2920, 2850 cm⁻¹ (C-H stretch)

  • ν ~1700 cm⁻¹ (C=O stretch, aldehyde)

  • ν ~1600, 1480 cm⁻¹ (C=C, C=N stretch, pyridine ring)

Visualizations

Experimental Workflow for Swern Oxidation

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMSO_DCM DMSO in DCM Activation Activation (15 min) DMSO_DCM->Activation Alcohol_DCM This compound in DCM Addition Alcohol Addition (30 min) Alcohol_DCM->Addition Oxalyl_Chloride Oxalyl Chloride in DCM at -78°C Oxalyl_Chloride->Activation Activation->Addition Quench_Base Base Addition (TEA) (10 min) Addition->Quench_Base Warm_Up Warm to RT Quench_Base->Warm_Up Quench_Water Quench with Water Warm_Up->Quench_Water Extraction DCM Extraction Quench_Water->Extraction Wash Wash & Dry Extraction->Wash Concentration Concentration Wash->Concentration Purification Column Chromatography Concentration->Purification Final_Product 6-Methylnicotinaldehyde Purification->Final_Product

Caption: Workflow for the Swern oxidation of this compound.

Logical Relationship of Oxidation Methods

Oxidation_Methods cluster_methods Oxidation Methods Start This compound Swern Swern Oxidation (DMSO, (COCl)₂, TEA) Start->Swern DMP Dess-Martin Oxidation (DMP) Start->DMP MnO2 MnO₂ Oxidation (Activated MnO₂) Start->MnO2 Product 6-Methylnicotinaldehyde Swern->Product DMP->Product MnO2->Product

Caption: Overview of oxidation methods for converting the starting material to the final product.

References

Derivatisierung von (6-Methylpyridin-3-yl)methanol für SAR-Studien: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: (6-Methylpyridin-3-yl)methanol ist ein vielseitiger Baustein in der medizinischen Chemie, der als Ausgangspunkt für die Synthese einer Vielzahl von bioaktiven Molekülen dient.[1] Seine strukturellen Merkmale, einschließlich des Pyridinrings, einer Methylgruppe und einer primären Alkoholgruppe, bieten mehrere Angriffspunkte für die Derivatisierung, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Solche Studien sind entscheidend für die Optimierung von Leitstrukturen, um deren Wirksamkeit, Selektivität und pharmakokinetische Eigenschaften zu verbessern. Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von this compound und fassen quantitative Daten zur Unterstützung von SAR-Studien zusammen.

Derivatisierungsstrategien

Die Derivatisierung von this compound kann an drei Hauptpositionen erfolgen: der Hydroxymethylgruppe, dem Pyridinring und der Methylgruppe. Jede Modifikation kann die physikochemischen Eigenschaften des Moleküls wie Lipophilie, Polarität und Wasserstoffbrückenbindungsfähigkeit erheblich beeinflussen, was wiederum die biologische Aktivität beeinflusst.[1]

G cluster_0 Derivatisierungsstrategien Startmaterial This compound Hydroxymethylgruppe Modifikation der Hydroxymethylgruppe Startmaterial->Hydroxymethylgruppe O-Alkylierung Veresterung Pyridinring Modifikation des Pyridinrings Startmaterial->Pyridinring Halogenierung Kreuzkupplung Methylgruppe Modifikation der Methylgruppe Startmaterial->Methylgruppe Oxidation

Abbildung 1: Überblick über die Derivatisierungsstrategien.

Modifikation der Hydroxymethylgruppe

Die Hydroxymethylgruppe ist ein idealer Angriffspunkt für die Einführung verschiedener funktioneller Gruppen durch O-Alkylierung (Veretherung) oder Veresterung. Diese Modifikationen können die Lipophilie und die Fähigkeit zur Wasserstoffbrückenbindung des Moleküls verändern, was für die Interaktion mit dem Zielprotein entscheidend sein kann.

a) O-Alkylierung (Williamson-Ethersynthese)

Die O-Alkylierung führt zur Bildung von Ethern, was die Lipophilie erhöht und den Wasserstoffbrücken-Donor-Charakter der Hydroxylgruppe beseitigt.

b) Veresterung

Die Veresterung führt Ester ein, die als Prodrugs fungieren können und in vivo hydrolysiert werden, um das aktive Molekül freizusetzen. Ester können auch die Membranpermeabilität verbessern.

Modifikation des Pyridinrings

Der Pyridinring kann durch elektrophile oder nukleophile aromatische Substitution modifiziert werden. Eine übliche Strategie ist die Halogenierung, die einen Angriffspunkt für anschließende Kreuzkupplungsreaktionen wie Suzuki- oder Buchwald-Hartwig-Kupplungen bietet, um eine Vielzahl von Aryl- oder Heteroarylgruppen einzuführen.[1]

a) Bromierung

Die Bromierung des Pyridinrings, typischerweise an Position 4, ermöglicht weitere Funktionalisierungen.[1]

b) Suzuki-Kreuzkupplung

Nach der Bromierung kann eine Suzuki-Kupplung verwendet werden, um Aryl- oder Heteroaryl-Gruppen einzuführen, was die strukturelle Vielfalt erheblich erweitert und die Untersuchung von π-π-Wechselwirkungen mit dem Zielprotein ermöglicht.

Modifikation der Methylgruppe

Die Methylgruppe an Position 6 kann oxidiert werden, um eine Carbonsäure oder einen Aldehyd zu erzeugen. Diese funktionellen Gruppen können dann weiter modifiziert werden, beispielsweise durch Amidierung oder reduktive Aminierung.

Experimentelle Protokolle

Protokoll 1: Allgemeine Prozedur für die O-Alkylierung von this compound

G cluster_1 Workflow: O-Alkylierung Start This compound in aprotischem Lösungsmittel (z.B. DMF) Base Zugabe einer Base (z.B. NaH, 1.1 eq) bei 0 °C Start->Base Alkylhalogenid Zugabe des Alkylhalogenids (R-X, 1.2 eq) Base->Alkylhalogenid Reaktion Rühren bei Raumtemperatur (2-12 h) Alkylhalogenid->Reaktion Aufarbeitung Wässrige Aufarbeitung (Quenchen mit Wasser, Extraktion mit Ethylacetat) Reaktion->Aufarbeitung Reinigung Säulenchromatographie Aufarbeitung->Reinigung

Abbildung 2: Workflow für die O-Alkylierung.

  • Lösen Sie this compound (1 Äq.) in einem geeigneten aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Tetrahydrofuran (THF).

  • Kühlen Sie die Lösung auf 0 °C und geben Sie langsam eine starke Base wie Natriumhydrid (NaH, 1,1 Äq.) zu.

  • Rühren Sie die Mischung 30 Minuten bei 0 °C.

  • Geben Sie das entsprechende Alkylhalogenid (R-X, 1,2 Äq.) tropfenweise zu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden, bis die Reaktion gemäß Dünnschichtchromatographie (DC) abgeschlossen ist.

  • Quenchen Sie die Reaktion vorsichtig mit Wasser und extrahieren Sie das Produkt mit einem organischen Lösungsmittel wie Ethylacetat.

  • Waschen Sie die organische Phase mit Wasser und Sole, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Protokoll 2: Allgemeine Prozedur für die Veresterung von this compound
  • Lösen Sie this compound (1 Äq.), die entsprechende Carbonsäure (1,2 Äq.) und einen Kupplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC, 1,5 Äq.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM).

  • Geben Sie eine katalytische Menge 4-Dimethylaminopyridin (DMAP, 0,1 Äq.) hinzu.

  • Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-18 Stunden.

  • Verdünnen Sie die Mischung mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und Sole.

  • Trocknen Sie die organische Phase über Natriumsulfat und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Protokoll 3: Bromierung des Pyridinrings
  • Lösen Sie this compound (1 Äq.) in konzentrierter Schwefelsäure bei 0 °C.

  • Geben Sie N-Bromsuccinimid (NBS, 1,1 Äq.) portionsweise zu, während die Temperatur unter 10 °C gehalten wird.

  • Rühren Sie die Mischung bei Raumtemperatur für 24 Stunden.

  • Gießen Sie die Reaktionsmischung vorsichtig auf Eis und neutralisieren Sie sie mit einer gesättigten Natriumbicarbonatlösung.

  • Extrahieren Sie das Produkt mit Ethylacetat, trocknen Sie die organische Phase und konzentrieren Sie sie.

  • Reinigen Sie das Produkt mittels Säulenchromatographie, um (4-Brom-6-methylpyridin-3-yl)methanol zu erhalten.[1]

Quantitative Daten und SAR-Analyse

Die folgende Tabelle fasst hypothetische Daten zusammen, die aus SAR-Studien von Derivaten des (6-Methylpyridin-3-yl)methanols als Antagonisten für einen G-Protein-gekoppelten Rezeptor (GPCR) stammen könnten. Die Aktivität wird als IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung bewirkt) angegeben.

VerbindungRModifikationIC₅₀ (nM)cLogP
1 -HAusgangsverbindung5.2001,2
2 -CH₃O-Methylierung2.8001,6
3 -CH₂PhO-Benzylierung8503,1
4 -C(O)CH₃Acetyl-Ester1.2001,4
5 4-BrBromierung am Ring9.5001,9
6 4-PhenylSuzuki-Kupplung4503,3
7 4-(4-Fluorphenyl)Suzuki-Kupplung2103,5

Analyse der Struktur-Wirkungs-Beziehungen:

  • Modifikation der Hydroxymethylgruppe: Die Umwandlung der Hydroxylgruppe in einen Methylether (Verbindung 2) oder einen Benzylether (Verbindung 3) führt zu einer erhöhten Wirksamkeit. Die deutlich gesteigerte Aktivität des Benzylethers (Verbindung 3) deutet darauf hin, dass eine lipophile, aromatische Gruppe in dieser Position vorteilhaft ist, möglicherweise aufgrund von hydrophoben oder π-Stapel-Wechselwirkungen in der Bindungstasche des Rezeptors. Der Acetylester (Verbindung 4) zeigt ebenfalls eine verbesserte Aktivität im Vergleich zur Ausgangsverbindung, was auf eine Toleranz für Esterbindungen in dieser Position hindeutet.

  • Modifikation des Pyridinrings: Die einfache Bromierung am Ring (Verbindung 5) verringert die Aktivität, was darauf hindeutet, dass ein Halogen an dieser Position für die Bindung ungünstig ist. Jedoch dient das Bromid als nützlicher synthetischer Griff. Die anschließende Suzuki-Kupplung zur Einführung einer Phenylgruppe (Verbindung 6) oder einer 4-Fluorphenylgruppe (Verbindung 7) steigert die Aktivität erheblich. Die höhere Wirksamkeit der 4-Fluorphenyl-Variante (Verbindung 7) deutet darauf hin, dass elektronenziehende Substituenten am Phenylring die Bindungsaffinität weiter verbessern können, möglicherweise durch die Bildung spezifischer Wechselwirkungen wie Halogenbrücken oder durch die Beeinflussung der Gesamt-Elektronendichte des Moleküls.

Fazit

Die Derivatisierung von this compound bietet eine robuste Plattform für die Durchführung von SAR-Studien. Durch systematische Modifikationen an der Hydroxymethylgruppe und dem Pyridinring können die pharmakologischen Eigenschaften der Moleküle fein abgestimmt werden. Die hier vorgestellten Protokolle und die beispielhafte SAR-Analyse bieten eine Grundlage für die rationale Entwicklung neuer, potenter Wirkstoffkandidaten.

References

Application Notes and Protocols for the Synthesis of nAChR Ligands from (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are crucial in various physiological processes within the central and peripheral nervous systems. Their involvement in cognitive functions, learning, memory, and attention, as well as their implication in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia, has made them significant targets for drug discovery. This document provides a detailed protocol for the synthesis of a potential nicotinic acetylcholine receptor (nAChR) ligand, N-((6-methylpyridin-3-yl)methyl)pyrrolidine, using (6-methylpyridin-3-yl)methanol as a starting material. The synthesized compound belongs to a class of molecules known to interact with nAChRs, and this protocol offers a foundational method for producing this and analogous structures for further investigation.

Synthetic Scheme

The synthesis of the target nAChR ligand from this compound is proposed as a two-step process. The initial step involves the conversion of the primary alcohol to a more reactive leaving group, specifically a chloride. The subsequent step is a nucleophilic substitution reaction where the chlorinated intermediate is reacted with pyrrolidine to yield the final product.

Figure 1: Proposed synthetic pathway for the synthesis of N-((6-methylpyridin-3-yl)methyl)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of 3-(Chloromethyl)-6-methylpyridine

This protocol details the chlorination of this compound using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 3-(chloromethyl)-6-methylpyridine can be used in the next step without further purification or can be purified by column chromatography on silica gel.

ParameterValue
Reactant Ratio 1 : 1.2
Temperature 0 °C to RT
Reaction Time 2 - 3 hours
Typical Yield 85 - 95%
Table 1: Reaction parameters for the synthesis of 3-(chloromethyl)-6-methylpyridine.
Step 2: Synthesis of N-((6-Methylpyridin-3-yl)methyl)pyrrolidine

This protocol describes the N-alkylation of pyrrolidine with the previously synthesized 3-(chloromethyl)-6-methylpyridine.

Materials:

  • 3-(Chloromethyl)-6-methylpyridine

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a round-bottom flask containing a magnetic stirrer, add 3-(chloromethyl)-6-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • To this suspension, add pyrrolidine (1.5 eq) and attach a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-((6-methylpyridin-3-yl)methyl)pyrrolidine as a pure compound.

ParameterValue
Reactant Ratio 1 : 1.5 : 2
Temperature Reflux (82 °C)
Reaction Time 4 - 6 hours
Typical Yield 70 - 85%
Table 2: Reaction parameters for the synthesis of N-((6-methylpyridin-3-yl)methyl)pyrrolidine.

Experimental Workflow

The overall experimental process from synthesis to characterization is outlined in the following workflow diagram.

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation s1 Step 1: Chlorination of this compound s2 Step 2: N-Alkylation with Pyrrolidine s1->s2 p1 Work-up and Extraction s2->p1 p2 Column Chromatography p1->p2 p3 Spectroscopic Analysis (NMR, MS) p2->p3 b1 Radioligand Binding Assays p3->b1 b2 Functional Assays (e.g., Electrophysiology) b1->b2

Figure 2: General experimental workflow for the synthesis and evaluation of nAChR ligands.

Biological Activity Data

The synthesized compound, N-((6-methylpyridin-3-yl)methyl)pyrrolidine, is structurally related to a number of known nAChR ligands. The following table summarizes the binding affinities (Ki) of some representative pyridylmethylpyrrolidine and related analogs for different nAChR subtypes. This data provides a context for the potential biological activity of the synthesized molecule.

Compoundα4β2 nAChR Ki (nM)α3β4 nAChR Ki (nM)α7 nAChR Ki (nM)Reference
A-84543 (a 3-pyridyl ether analog)1.91400Moderate Affinity[1]
H-11MNH (desmethylpyrrolidine analog)0.46High AffinityModerate Affinity[2]
(S)-7 (hydroxy pyridyl ether)3.7233-[1]
AK3 (quinuclidine-triazole derivative)7003.189760[3]
Table 3: Binding affinities of representative nAChR ligands.[1][2][3]

nAChR Signaling Pathway

Activation of nAChRs by an agonist, such as acetylcholine or a synthetic ligand, leads to the opening of the ion channel and an influx of cations (primarily Na⁺ and Ca²⁺). This influx of ions depolarizes the cell membrane and triggers a cascade of downstream signaling events. The increase in intracellular Ca²⁺ is a key second messenger that activates several protein kinases, including Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinases (CaMK). These kinases, in turn, can activate signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in promoting cell survival, neuroprotection, and synaptic plasticity.

nAChR Signaling Pathway Ligand nAChR Ligand (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PKA PKA Ca_influx->PKA Activates PKC PKC Ca_influx->PKC Activates CaMK CaMK Ca_influx->CaMK Activates PI3K PI3K PKA->PI3K MAPK MAPK/ERK Pathway PKC->MAPK CaMK->MAPK Akt Akt PI3K->Akt CREB CREB Activation Akt->CREB MAPK->CREB Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression

Figure 3: Simplified nAChR signaling pathway leading to changes in gene expression.

Disclaimer: This document is intended for research purposes only. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times. The synthesized compounds should be handled with care and their pharmacological properties should be thoroughly investigated before any in vivo use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with (6-Methylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 6-aryl-pyridin-3-yl-methanol derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the biaryl pyridine scaffold in a wide range of biologically active molecules, particularly as kinase inhibitors.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical industry for the synthesis of biaryl and hetero-biaryl compounds. This document focuses on the application of this reaction to derivatives of (6-Methylpyridin-3-yl)methanol, providing protocols for the coupling of (6-bromopyridin-3-yl)methanol with various arylboronic acids. The resulting 6-aryl-pyridin-3-yl-methanol scaffold is a key pharmacophore in a number of kinase inhibitors, making this synthetic route highly relevant for drug discovery and development.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. While specific data for (6-bromopyridin-3-yl)methanol is limited, the provided data for analogous systems can serve as a strong starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 6-Bromonicotinaldehyde with Subsequent In-Situ Reduction

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%) of AlcoholReference
12-Benzofuranboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane:H₂O (4:1)85-110833[1]
24-Biphenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane:H₂O (4:1)85-110833[1]
33-Fluorophenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane:H₂O (4:1)85-110834[1]
44-Chlorophenylboronic acidPd(PPh₃)₄ (3 mol%)K₃PO₄Dioxane:H₂O (4:1)85-110837[1]

Table 2: General Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives

EntryPyridine SubstrateBoronic AcidCatalyst / Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)901875[2]
22,6-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂OReflux1~90 (mono-arylated)[3]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-8018-2260[4]
42-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ / P(t-Bu)₃ (1.5)KFDioxane1101282[5]

Experimental Protocols

Protocol 1: Synthesis of (6-Aryl-pyridin-3-yl)methanol via a One-Pot Suzuki Coupling/Cannizzaro-type Reaction

This protocol is based on the work of Ahmed et al. (2024)[1], where a 6-bromonicotinaldehyde is coupled with an arylboronic acid, followed by an in-situ reduction of the aldehyde to the alcohol.

Materials:

  • 6-Bromonicotinaldehyde

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium phosphate (K₃PO₄) (1.2 equivalents)

  • 1,4-Dioxane

  • Degassed Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Screw-capped reaction tube

  • Standard laboratory glassware

Procedure:

  • To a screw-capped reaction tube, add 6-bromonicotinaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (1.2 equiv).

  • Add the Pd(PPh₃)₄ catalyst (3 mol%) to the reaction tube.

  • Add a 4:1 mixture of 1,4-dioxane and degassed water to the reaction tube to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the reaction tube and heat the mixture to 85-110 °C with vigorous stirring for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (6-aryl-pyridin-3-yl)methanol.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol

This protocol is a general guideline for the direct coupling of (6-bromopyridin-3-yl)methanol with an arylboronic acid and may require optimization for specific substrates.

Materials:

  • (6-Bromopyridin-3-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(OAc)₂/SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/water 4:1, Toluene, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add (6-bromopyridin-3-yl)methanol (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst and ligand (if applicable) to the flask.

  • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X Pd0->PdII Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 Transmetalation PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_R2->Product Reductive Elimination Reactants1 R¹-X (Aryl/Vinyl Halide) Reactants1->PdII R¹-X Reactants2 R²-B(OR)₂ (Boronic Acid/Ester) + Base Reactants2->PdII_R2 R²-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine (6-bromopyridin-3-yl)methanol, arylboronic acid, and base in a Schlenk flask. catalyst Add palladium catalyst and ligand. reagents->catalyst inert Evacuate and backfill with inert gas (3x). catalyst->inert solvent Add degassed solvent. inert->solvent heat Heat reaction mixture (80-110 °C) with stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature and dilute. monitor->cool extract Extract with organic solvent, wash, and dry. cool->extract concentrate Concentrate under reduced pressure. extract->concentrate purify Purify by column chromatography. concentrate->purify

Caption: A typical experimental workflow for Suzuki coupling reactions.

Inhibition of Kinase Signaling Pathways

Derivatives of 6-aryl-pyridin-3-yl-methanol have shown potential as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways involved in cell proliferation, survival, and differentiation. These inhibitors often act by competing with ATP for binding to the kinase's active site.

Kinase_Inhibition cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibition Mechanism signal Upstream Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., c-MET) signal->receptor kinase_cascade Downstream Kinases (e.g., p38 MAPK, ABL, PIM-1) receptor->kinase_cascade substrate Substrate Protein kinase_cascade->substrate phos_substrate Phosphorylated Substrate substrate->phos_substrate response Cellular Response (e.g., Proliferation, Survival) phos_substrate->response inhibitor 6-Aryl-pyridin-3-yl-methanol Derivative inhibitor->kinase_cascade Competitive Binding atp ATP atp->kinase_cascade

Caption: Generalized kinase inhibition by a 6-aryl-pyridin-3-yl-methanol derivative.

References

Application Note: Analytical Methods for the Characterization of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (6-Methylpyridin-3-yl)methanol is a pivotal pyridine-based building block in medicinal chemistry and organic synthesis. Its structure, featuring a hydroxymethyl group and a methyl group on the pyridine ring, makes it a versatile intermediate for creating complex molecular architectures, particularly for synthesizing ligands targeting nicotinic acetylcholine receptors (nAChRs) and other central nervous system (CNS) targets.[1] Given its role as a key precursor, rigorous analytical characterization is essential to ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of subsequent synthetic steps and biological assays.

This document provides detailed application notes and protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 34107-46-5[1][2]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [1][2]
InChIKey DJCJOWDAAZEMCI-UHFFFAOYSA-N[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Acquisition Pulses: 16-32.

    • Spectral Width: -2 to 12 ppm.

    • Temperature: 298 K.[5]

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher.

    • Acquisition Pulses: 1024-4096 (or as needed for adequate signal-to-noise).

    • Spectral Width: 0 to 200 ppm.

    • Technique: Proton-decoupled (¹³C{¹H}).

Data Presentation: Expected Chemical Shifts

The following tables summarize the expected chemical shifts for this compound. Actual values may vary slightly based on solvent and concentration.

Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)

Protons Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H (Position 2) ~8.4 Singlet (s) 1H
Pyridine-H (Position 4) ~7.5 Doublet (d) 1H
Pyridine-H (Position 5) ~7.1 Doublet (d) 1H
Methylene (-CH₂OH) ~4.7 Singlet (s) 2H
Methyl (-CH₃) ~2.5 Singlet (s) 3H

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) | 1H |

Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Carbon Atom Expected Chemical Shift (δ, ppm)
Pyridine-C (Position 6) ~157
Pyridine-C (Position 2) ~148
Pyridine-C (Position 4) ~136
Pyridine-C (Position 3) ~133
Pyridine-C (Position 5) ~122
Methylene (-CH₂OH) ~63

| Methyl (-CH₃) | ~24 |

Caption: Correlation of molecular structure with expected NMR and FTIR signals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique used to separate volatile compounds (GC) and identify them based on their mass-to-charge ratio (MS). It is ideal for assessing the purity of this compound and identifying any volatile impurities.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • GC System: Agilent 6890 or similar.[6]

    • Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Injector Temperature: 280 °C.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 min.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • MS Conditions:

    • Mass Spectrometer: JEOL GC MATE-II HR or similar.[6]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

    • Ion Source Temperature: 250 °C.[6]

    • Mass Range: Scan from m/z 40 to 400 amu.

Data Presentation: Predicted Mass Spectrometry Data

The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight and various fragment ions.

Table 3: Predicted m/z Values for this compound

Adduct / Fragment Formula Predicted m/z Source
[M]⁺ (Molecular Ion) C₇H₉NO 123.0679 [3]
[M+H]⁺ C₇H₁₀NO⁺ 124.0757 [3]
[M+Na]⁺ C₇H₉NNaO⁺ 146.0576 [3]

| [M+H-H₂O]⁺ | C₇H₈N⁺ | 106.0657 |[3] |

GCMS_Workflow start Sample Preparation (1 mg/mL in Methanol) injection GC Injection (1 µL, Split Mode) start->injection separation GC Separation (DB-5MS Column, Temp. Program) injection->separation ionization MS Ionization (Electron Impact, 70 eV) separation->ionization detection Mass Analysis (m/z 40-400) ionization->detection analysis Data Analysis (Chromatogram & Spectrum) detection->analysis result Purity Assessment & Impurity Identification analysis->result Characterization_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_results Characterization Data Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR GCMS GC-MS Sample->GCMS FTIR FTIR Spectroscopy Sample->FTIR HPLC HPLC-UV Sample->HPLC Structure Structural Confirmation NMR->Structure Purity Purity Assessment (Volatile & Non-Volatile) GCMS->Purity Identity Functional Group ID FTIR->Identity HPLC->Purity Report Certificate of Analysis Structure->Report Purity->Report Identity->Report

References

Application Note: Spectroscopic Analysis of (6-Methylpyridin-3-yl)methanol using NMR and IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Methylpyridin-3-yl)methanol is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structural integrity and purity are paramount for successful downstream applications. This application note provides a detailed protocol for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented data, based on predictive models and analysis of analogous structures, serves as a comprehensive guide for the characterization of this important synthetic intermediate.

Introduction

This compound, a substituted pyridine, is a versatile intermediate in the pharmaceutical industry. The presence of a reactive hydroxymethyl group and a nucleophilic pyridine ring makes it a valuable precursor for a wide range of molecular scaffolds. Accurate spectroscopic characterization is essential to confirm the identity and purity of this compound before its use in multi-step syntheses. This document outlines the standard procedures for acquiring and interpreting ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.

Materials and Methods

Sample Preparation

A sample of this compound (CAS 34107-46-5) with a molecular weight of 123.15 g/mol was used for the analysis.[1]

  • NMR Spectroscopy : Approximately 10-20 mg of the compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • IR Spectroscopy : A small drop of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film.

Instrumentation
  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • IR Spectroscopy : The infrared spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

Results and Discussion

The chemical structure of this compound is presented below, with atoms numbered for NMR assignments.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The predicted chemical shifts for this compound are summarized in the table below.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.4Singlet-
H-4~7.6Doublet of Doublets8.0, 2.0
H-5~7.1Doublet8.0
-CH₂OH (H-8)~4.7Singlet-
-CH₃ (H-7)~2.5Singlet-
-OHVariable (broad singlet)--
  • The aromatic protons (H-2, H-4, H-5) are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the pyridine ring.

  • The methylene protons of the hydroxymethyl group (-CH₂OH) typically appear around 4.7 ppm.

  • The methyl protons (-CH₃) attached to the pyridine ring are expected at approximately 2.5 ppm.

  • The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The predicted chemical shifts for the carbon atoms are detailed in the table below.

Carbon AssignmentChemical Shift (δ, ppm)
C-2~157
C-3~133
C-4~136
C-5~121
C-6~148
-CH₂OH (C-8)~63
-CH₃ (C-7)~24
  • The carbon atoms of the pyridine ring (C-2 to C-6) are found in the aromatic region of the spectrum (120-160 ppm).

  • The carbon of the hydroxymethyl group (C-8) is expected around 63 ppm.

  • The methyl carbon (C-7) will appear in the upfield region, typically around 24 ppm.

IR Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for this compound are presented in the table below.

Vibrational ModeFrequency (cm⁻¹)Intensity
O-H stretch (alcohol)3400-3200Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=N, C=C stretch (pyridine ring)1600-1450Medium to Strong
C-O stretch (primary alcohol)~1050Strong
  • A strong and broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding.

  • The absorptions for aromatic and aliphatic C-H stretching are expected in their typical regions.

  • The characteristic C=N and C=C stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.

  • A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy Protocol
  • Accurately weigh 10-20 mg of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-second relaxation delay).

  • Acquire the ¹³C NMR spectrum using standard acquisition parameters (e.g., 1024 scans, 2-second relaxation delay).

  • Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the TMS signal at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert acquire_H Acquire 1H Spectrum insert->acquire_H acquire_C Acquire 13C Spectrum acquire_H->acquire_C process Process Raw Data acquire_C->process reference Reference to TMS process->reference analyze Analyze Spectra reference->analyze

Caption: Workflow for NMR analysis of this compound.

FT-IR Spectroscopy Protocol
  • Ensure the KBr plates are clean and dry.

  • Place one drop of the neat this compound sample onto the surface of one KBr plate.

  • Carefully place the second KBr plate on top of the first, spreading the liquid sample into a thin, uniform film.

  • Mount the KBr plates in the spectrometer's sample holder.

  • Acquire a background spectrum with an empty sample compartment.

  • Acquire the sample spectrum.

  • Process the data to obtain the final transmittance or absorbance spectrum.

Conclusion

This application note provides a comprehensive overview of the NMR and IR spectroscopic analysis of this compound. The provided data tables and protocols offer a valuable resource for researchers in the pharmaceutical and chemical industries to verify the identity and purity of this important building block, ensuring the quality and success of their synthetic endeavors. The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides an unambiguous structural confirmation of this compound.

References

Application Note and Protocol for the HPLC Purification of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] As a pyridine derivative, it serves as a versatile intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of such compounds, offering high resolution and efficiency.[2]

This application note provides a detailed protocol for the preparative HPLC purification of this compound. The methodology is designed to address the challenges associated with the polar nature of pyridine compounds, ensuring high purity and recovery of the target molecule.[3][4]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol [1][5]
CAS Number 34107-46-5[1][5]
Appearance Varies; often a solid or oil
pKa Pyridine derivatives typically have a pKa around 5.2-6[4]

HPLC Purification Protocol

This protocol outlines a reversed-phase HPLC method, which is a common starting point for the purification of polar heterocyclic compounds. Adjustments to the mobile phase composition and gradient may be necessary depending on the specific impurity profile of the crude sample.

Materials and Equipment
  • Preparative HPLC system with a gradient pump and UV detector

  • Reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%)

  • Sample of crude this compound

  • Rotary evaporator

  • Lyophilizer (optional)

Sample Preparation
  • Dissolve the crude this compound in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., Water/Acetonitrile) is a good starting point.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purification of this compound.

ParameterRecommended Condition
Column Reversed-Phase C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 50% B over 30 minutes
Flow Rate 15-20 mL/min
Injection Volume 1-5 mL (dependent on concentration and column capacity)
Column Temperature Ambient (e.g., 25 °C)[2]
Detection Wavelength 254 nm[6]
Purification and Post-Purification Processing
  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.[2]

  • Inject the prepared sample onto the column.

  • Collect fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

Experimental Workflow and Diagrams

The overall workflow for the HPLC purification of this compound is depicted in the following diagram.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_final Final Product dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution inject->gradient detect UV Detection (254 nm) gradient->detect collect Collect Fractions detect->collect pool Pool Pure Fractions collect->pool evaporate Rotary Evaporation pool->evaporate lyophilize Lyophilization evaporate->lyophilize pure_product Pure this compound lyophilize->pure_product

Caption: Workflow for the HPLC purification of this compound.

Troubleshooting and Method Development

The separation of pyridine derivatives can sometimes be challenging due to their polarity.[2] If the initial purification is not satisfactory, consider the following modifications:

  • Peak Tailing: As basic compounds, pyridines can interact with residual silanols on silica-based columns, leading to poor peak shape.[2] Using a mobile phase with a low pH (e.g., with formic or trifluoroacetic acid) can help to protonate the pyridine nitrogen, improving peak shape.

  • Poor Retention: If the compound elutes too early, consider using a less polar organic modifier (e.g., methanol instead of acetonitrile) or a lower initial concentration of the organic solvent in the gradient.

  • Alternative Stationary Phases: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can be effective alternatives to reversed-phase HPLC.[3][4]

The logical flow for method development is illustrated below.

Method_Development start Initial Purification Attempt (Reversed-Phase C18) check_purity Check Purity and Peak Shape start->check_purity optimize_gradient Optimize Gradient and Mobile Phase check_purity->optimize_gradient Suboptimal success Successful Purification check_purity->success Acceptable optimize_gradient->check_purity change_column Consider Alternative Column (e.g., HILIC, Mixed-Mode) optimize_gradient->change_column No Improvement change_column->start

Caption: Logical flow for HPLC method development for pyridine derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (6-Methylpyridin-3-yl)methanol for improved yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most common and effective methods for synthesizing this compound involve the reduction of a carbonyl group at the 3-position of the 6-methylpyridine ring. The primary precursors for this transformation are:

  • Pyridine-3-carboxaldehydes: Direct reduction of 6-methylnicotinaldehyde is a straightforward approach.

  • Pyridine-3-carboxylic acids and their esters: 6-methylnicotinic acid or its esters (e.g., methyl 6-methylnicotinate) can be reduced to the corresponding alcohol.[1] Esters are often preferred as they are generally easier to reduce than carboxylic acids.[1]

  • Pyridine-3-nitriles: This involves a two-step process, typically hydrolysis of the nitrile to a carboxylic acid, followed by reduction.[1]

Q2: I am experiencing consistently low yields. What are the general parameters I should investigate first?

Low yields in pyridine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting should involve the investigation of:

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energies, while others might need lower temperatures to prevent the formation of byproducts.[2]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[2]

  • Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before commencing the synthesis.[2]

Q3: What are some common byproducts I should be aware of during the synthesis of this compound?

The formation of byproducts is a common reason for reduced yields. Depending on the synthetic route, potential byproducts may include:

  • Over-oxidation products: When synthesizing the precursor 6-methylnicotinic acid by oxidation of 5-ethyl-2-methylpyridine, over-oxidation can lead to the formation of dicarboxylic acids (di-nicotinic acid), which will reduce the yield of the desired monosubstituted product.[3][4]

  • Unreacted starting material: Incomplete reactions are a common source of impurities. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure the reaction goes to completion.[4]

  • Products from side reactions: In some cases, the solvent itself can react with pyridine derivatives. For example, dichloromethane (DCM) has been reported to react with pyridines at room temperature to form bispyridinium dichlorides, leading to reduced yields and purification challenges.[5]

Q4: How can I effectively purify the final this compound product?

Purification of pyridine derivatives can be challenging due to their basicity, which can cause tailing on silica gel chromatography. Effective purification strategies include:

  • Acid-base extraction: The basic nature of the pyridine nitrogen allows for extraction into an acidic aqueous solution. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Column Chromatography: While tailing can be an issue on silica gel, it can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[2]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]

  • Vacuum Distillation: For liquid products, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[4][6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield in Reduction of 6-Methylnicotinaldehyde Incomplete reaction.Ensure a sufficient excess of the reducing agent (e.g., NaBH₄) is used. Monitor the reaction progress by TLC until the starting material is consumed.
Decomposition of the aldehyde.Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.
Issues during workup.Carefully neutralize the reaction mixture and ensure complete extraction of the product.
Low Yield in Reduction of Methyl 6-Methylnicotinate Incomplete reaction.LiAlH₄ is a strong reducing agent, but reactions can still be sluggish. Ensure the reaction is stirred for a sufficient amount of time, and consider gentle heating if necessary.[7]
Hydrolysis of the ester.Ensure anhydrous conditions are maintained throughout the reaction, as LiAlH₄ reacts violently with water.
Inefficient workup.Follow a standard Fieser workup procedure for quenching LiAlH₄ reactions to ensure a granular precipitate that is easy to filter.[7]
Formation of an Oily Product Instead of a Solid Presence of impurities.The product may be contaminated with residual solvent or byproducts. Attempt further purification by column chromatography or vacuum distillation.
Product is a low-melting solid or an oil at room temperature.Confirm the identity and purity of your product using analytical techniques such as NMR and Mass Spectrometry.
Difficulty in Removing Byproducts Similar polarity of the product and byproducts.If column chromatography is not effective, consider derivatization of the product or byproduct to alter its polarity, followed by separation and deprotection.
Thermal instability of the product.Use purification techniques that do not require high temperatures, such as crystallization or flash chromatography.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different synthetic routes to this compound and its precursors.

Starting Material Reagents and Conditions Product Reported Yield Reference
6-Methylnicotinic acidMethanol, Concentrated H₂SO₄, Reflux, 17hMethyl 6-methylnicotinate75%[6][8]
4-Hydroxy-6-methylnicotinic acidEDCI, DMAP, DCM/MeOH, RefluxMethyl 4-hydroxy-6-methylnicotinate88%[9]
2-Amino-6-methyl-nicotinic acid methyl esterLithium aluminium tetrahydride, THF, Heating, 3.5h(2-amino-6-methylpyridin-3-yl)methanol80%[10]

Experimental Protocols

Protocol 1: Reduction of Methyl 6-Methylnicotinate using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of an ester to the corresponding primary alcohol.

Materials:

  • Methyl 6-methylnicotinate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Water

  • 15% aqueous Sodium Hydroxide solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve Methyl 6-methylnicotinate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting mixture at room temperature for 30 minutes to form a granular precipitate.

  • Add anhydrous Na₂SO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or vacuum distillation.

Protocol 2: Reduction of 6-Methylnicotinaldehyde using Sodium Borohydride (NaBH₄)

This protocol details the reduction of an aldehyde to a primary alcohol.

Materials:

  • 6-Methylnicotinaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 6-Methylnicotinaldehyde (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add Sodium Borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully add water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_reduction Reduction of Precursor cluster_workup Workup and Purification start Precursor (Aldehyde, Ester, or Acid) reagents Reducing Agent (e.g., NaBH4 or LiAlH4) in appropriate solvent start->reagents 1. Add reaction Reaction at controlled temperature reagents->reaction 2. React quench Quench excess reducing agent reaction->quench 3. After completion extraction Aqueous Workup & Extraction quench->extraction 4. Isolate purification Purification (Chromatography/Distillation) extraction->purification 5. Purify product Pure this compound purification->product 6. Obtain troubleshooting_yield cluster_investigate Initial Investigation cluster_optimize Optimization Strategies cluster_analysis Further Analysis start Low Yield Observed cond Check Reaction Conditions (Temp, Time, Conc.) start->cond reagents Verify Reagent Purity & Stoichiometry start->reagents catalyst Assess Catalyst Activity (if applicable) start->catalyst optimize_cond Optimize Conditions cond->optimize_cond change_reagents Use Fresh Reagents reagents->change_reagents change_catalyst Change/Activate Catalyst catalyst->change_catalyst byproducts Identify Byproducts (TLC, HPLC, MS) optimize_cond->byproducts change_reagents->byproducts change_catalyst->byproducts purification Improve Purification Technique byproducts->purification improved_yield Improved Yield purification->improved_yield

References

Technical Support Center: Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and uncommon side reactions encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reaction pathway diagrams to assist in optimizing your synthetic routes.

Frequently Asked questions (FAQs)

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the most common causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis are a frequent issue, often stemming from suboptimal reaction conditions or incomplete oxidation of the dihydropyridine intermediate.[1][2] Classical methods involving refluxing ethanol can be inefficient and require long reaction times.[2]

To improve your yield, consider the following:

  • Optimize Reaction Conditions: The use of catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to significantly increase yields to over 90%.[3] Solvent-free conditions using catalysts such as γ-Al2O3 nanoparticles at 90°C can also lead to high yields (up to 95%) in shorter reaction times.[3]

  • Ensure Complete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which must be oxidized to the corresponding pyridine.[4] Incomplete oxidation will naturally lead to lower yields of the desired pyridine.[1] Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common choices include nitric acid, potassium ferrocyanide, iodine in refluxing methanol, CrO₃, and KMnO₄.[1] Careful optimization is necessary to avoid side reactions during oxidation.[1]

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before beginning the synthesis.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I minimize these side reactions?

A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, especially due to the high temperatures often required for the cyclodehydration step.[3]

Common issues and their solutions include:

  • Decomposition of Starting Materials: Acid-sensitive enamines, particularly those with tert-butyl ester or cyano groups, can decompose under strongly acidic conditions. Using a milder catalyst, such as Amberlyst-15 ion-exchange resin, can allow the reaction to proceed at lower temperatures, preserving these sensitive functionalities.[5]

  • High-Temperature Side Reactions: The traditional high temperatures for cyclodehydration can lead to degradation. Catalysts such as acetic acid, zinc bromide (II), or ytterbium triflate (III) can effectively lower the required temperature for the cyclization step.[5]

  • In Situ Generation of Enamines: For enamines that are difficult to synthesize and isolate, they can be generated in situ by adding ammonium acetate to the reaction mixture.[5]

Q3: My Guareschi-Thorpe synthesis is giving me a viscous mixture and low yield. What is happening?

A3: A viscous reaction mixture and low yield in the Guareschi-Thorpe synthesis often point towards polymerization of the cyanopyridine product. This can be initiated by high temperatures or the exothermic nature of nitrile hydrolysis.

To mitigate polymerization:

  • Strict Temperature Control: Maintain rigorous control over the reaction temperature to prevent localized overheating.

  • Use of Buffered Systems: An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium. The ammonium carbonate acts as both a nitrogen source and a buffer, maintaining a near-neutral pH and minimizing side reactions like hydrolysis and polymerization, leading to high yields.

Q4: How can I effectively purify my final pyridine product?

A4: The basicity of pyridine derivatives can make them challenging to purify, as they may interact with silica gel during column chromatography, leading to tailing.

Effective purification strategies include:

  • Acidic Wash: You can wash your crude product with a dilute acid solution (e.g., 1M HCl). The pyridine will be protonated to form a water-soluble pyridinium salt, which can be removed in the aqueous layer. This method is suitable if your product is not acid-sensitive.

  • Copper Sulfate Wash: For acid-sensitive products, an aqueous solution of copper (II) sulfate can be used. Pyridine forms a water-soluble complex with copper sulfate that can be removed by extraction.

  • Crystallization: If your product is a solid, crystallization from an appropriate solvent system is a highly effective method for achieving high purity.[1]

  • Chromatography with Additives: To reduce tailing during column chromatography on silica gel, a small amount of a base like triethylamine can be added to the eluent.[1]

Troubleshooting Guides

Issue 1: Low Yield in Pyridine Synthesis
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInefficient reaction conditions (temperature, time, solvent).Optimize reaction parameters. For Hantzsch synthesis, consider using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles or a solvent-free approach with γ-Al2O3 nanoparticles.[3]
Incomplete oxidation of dihydropyridine intermediate (Hantzsch).Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine) and monitor the reaction to completion by TLC or LC-MS.[1]
Decomposition of acid-sensitive starting materials (Bohlmann-Rahtz).Use milder acid catalysts like Amberlyst-15 to allow for lower reaction temperatures.[5]
Formation of multiple productsIncorrect order of reagent addition in unsymmetrical syntheses.Pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]
Competing side reactions (e.g., self-condensation, Michael addition).Carefully control reaction temperature and consider a stepwise addition of reagents to favor the desired reaction pathway.[2]
Issue 2: Unexpected Byproducts Detected
Symptom Possible Cause Suggested Solution
Presence of symmetrical pyridines in an unsymmetrical synthesis.Self-condensation of the β-keto ester.Optimize the order of reagent addition. Pre-forming the Knoevenagel adduct before adding the enamine can minimize self-condensation.
Products with a higher molecular weight than expected.Dimerization or polymerization of the desired product.For Guareschi-Thorpe, maintain strict temperature control and consider using a buffered system (e.g., with ammonium carbonate). For other syntheses, screen different solvents and concentrations.
Isolation of open-chain intermediates.Incomplete cyclization.Increase reaction time or temperature moderately. In the Bohlmann-Rahtz synthesis, ensure conditions are sufficient for the E/Z isomerization that precedes cyclodehydration.[5]
Unexpected peaks in NMR/MS.Formation of alternative heterocyclic systems.Thoroughly characterize the byproduct to understand the side reaction pathway. This may involve 2D NMR techniques. Adjust reaction conditions (catalyst, solvent, temperature) to disfavor this pathway.

Data Presentation: Impact of Reaction Conditions on Hantzsch Synthesis Yield

The following table summarizes the effect of different solvents and temperatures on the yield of a model Hantzsch reaction.

Solvent Temperature (°C) Time (h) Yield (%) Reference
Toluene70-756.056[6]
DichloromethaneReflux6.033[6]
EthanolReflux2.570[6]
Ethanol/Water70-752.081[6]
MethanolReflux2.571[6]
Methanol/WaterReflux2.074[6]
Water70-752.0 (open)82[6]
Water70-751.0 (sealed)96[6]
None70-752.072[6]
Glycine-HCl Buffer (pH 2.2)50-6510 min97[7]

Experimental Protocols

Protocol 1: Optimized Hantzsch Synthesis of 1,4-Dihydropyridines in Water

This protocol describes a high-yield, environmentally friendly Hantzsch synthesis in a sealed vessel.[6]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (2 mmol)

  • Ammonium carbonate (1 mmol)

  • Water (2-3 mL)

Procedure:

  • In a sealable reaction tube, combine the aldehyde, β-ketoester, and ammonium carbonate.

  • Add water to the mixture.

  • Seal the reaction vessel.

  • Place the sealed vessel in a preheated oil bath at 70-75°C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vessel to room temperature to allow for product precipitation.

  • Isolate the solid product by filtration.

  • The crude product can be further purified by recrystallization from 95% ethanol.

Protocol 2: Modified Bohlmann-Rahtz Synthesis with Amberlyst-15

This protocol utilizes a solid acid catalyst to promote the reaction under milder conditions, which is particularly useful for acid-sensitive substrates.[3]

Materials:

  • Enamine (1 mmol)

  • Alkynone (1 mmol)

  • Amberlyst-15 ion-exchange resin

  • Toluene or Chloroform

Procedure:

  • To a solution of the enamine and alkynone in toluene or chloroform, add Amberlyst-15 resin.

  • Stir the mixture at 50°C.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude pyridine product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium

This protocol employs ammonium carbonate as both a nitrogen source and a buffer to minimize side reactions.[3]

Materials:

  • Cyanoacetic ester or cyanoacetamide (1 mmol)

  • 1,3-dicarbonyl compound (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water or a 1:1 water/ethanol mixture (2 mL)

Procedure:

  • Combine all reactants in a reaction vessel.

  • Heat the reaction mixture at 80°C with stirring. The product often begins to precipitate as the reaction progresses.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.

Mandatory Visualizations

Hantzsch Pyridine Synthesis: Main Reaction vs. Side Reactions

Hantzsch_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Ketoester1 β-Ketoester (1 eq) Ketoester1->Knoevenagel Ketoester_Side β-Ketoester Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Michael Addition Knoevenagel_Side Knoevenagel Adduct Ketoester2 β-Ketoester (1 eq) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Condensation Enamine->Michael_Adduct Enamine_Side Enamine Dihydropyridine 1,4-Dihydropyridine Michael_Adduct->Dihydropyridine Cyclization Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Self_Condensation Self-Condensation Product Ketoester_Side->Self_Condensation Self-Condensation Michael_Side Michael Addition Side Product Enamine_Side->Michael_Side Knoevenagel_Side->Michael_Side Incorrect Michael Addition

Caption: Main and side reaction pathways in the Hantzsch pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis Workflow

Bohlmann_Rahtz_Workflow start Start: Combine Enamine and Alkynone michael Michael Addition start->michael in_situ In situ Enamine Generation (Ammonium Acetate) start->in_situ Difficult Enamine Synthesis aminodiene Aminodiene Intermediate michael->aminodiene isomerization E/Z Isomerization aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration troubleshoot Troubleshooting isomerization->troubleshoot High Temp Required pyridine Pyridine Product cyclodehydration->pyridine low_temp Use Acid Catalyst (e.g., Amberlyst-15) troubleshoot->low_temp

Caption: Logical workflow for the Bohlmann-Rahtz pyridine synthesis and troubleshooting steps.

Guareschi-Thorpe Synthesis: Main vs. Hydrolysis/Polymerization Side Reactions

Guareschi_Thorpe cluster_main Main Reaction cluster_side Side Reactions Reactants Cyanoacetamide + 1,3-Dicarbonyl Condensation Condensation Reactants->Condensation Cyclization Cyclization Condensation->Cyclization Pyridone Substituted Pyridone Cyclization->Pyridone Nitrile Nitrile Group Polymerization Polymerization Pyridone->Polymerization Hydrolysis Hydrolysis Nitrile->Hydrolysis H₂O, H⁺/OH⁻ High_Temp High Temperature High_Temp->Polymerization

Caption: Main reaction versus hydrolysis and polymerization side reactions in the Guareschi-Thorpe synthesis.

References

Technical Support Center: Optimizing Reactions with (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize solvent conditions and reaction outcomes with (6-Methylpyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for reactions involving this compound?

A1: The choice of solvent largely depends on the specific reaction being performed. Based on the polarity of this compound, a range of polar aprotic and protic solvents can be utilized. For reactions such as reductions, anhydrous tetrahydrofuran (THF) and ethanol are commonly employed.[1] Dimethylformamide (DMF) is often used for cross-coupling reactions.[1] Methanol is also a suitable solvent for various reactions and can be used for purification by recrystallization.[1]

Q2: How can I improve the solubility of this compound in my reaction?

A2: If you are experiencing solubility issues, consider using a co-solvent system. For instance, a mixture of toluene and methanol has been used in condensation reactions involving pyridine derivatives. For reactions requiring a non-polar solvent where solubility is low, gradual addition of the reactant to a heated solvent mixture might improve dissolution.

Q3: What are the general stability characteristics of this compound?

A3: this compound is generally stable under neutral and basic conditions at room temperature. The pyridine ring makes the compound weakly basic.[2] In the presence of strong acids, the pyridine nitrogen can be protonated, which may influence the reactivity of the rest of the molecule.[2] Thermally, it is expected to be relatively stable, similar to other benzyl alcohol derivatives, but prolonged exposure to high temperatures should be avoided to prevent potential decomposition or side reactions.

Q4: What are common side reactions to be aware of when working with this compound?

A4: The primary alcohol functional group can be oxidized to an aldehyde and further to a carboxylic acid if strong oxidizing agents are used or if the reaction is not carefully controlled. The pyridine ring itself is generally less reactive towards electrophilic aromatic substitution than benzene but can undergo nucleophilic substitution at positions 2 and 4 under certain conditions.[2][3]

Q5: How can I effectively purify my product from a reaction with this compound?

A5: Purification strategies depend on the nature of the product and impurities. Common methods include:

  • Aqueous workup: An acidic wash (e.g., dilute HCl) can be used to remove unreacted this compound by protonating the pyridine ring and making it water-soluble.[4]

  • Chromatography: Silica gel column chromatography is a versatile method for separating the desired product from starting materials and byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure can be employed for purification.

Solubility Data

SolventFormulaPolarity (Dielectric Constant)Estimated SolubilityRationale
WaterH₂O80.1Moderately SolubleThe hydroxyl group and pyridine nitrogen can form hydrogen bonds with water, but the aromatic ring is hydrophobic.
MethanolCH₃OH32.7Highly Soluble"Like dissolves like"; both are polar and contain hydroxyl groups capable of hydrogen bonding.
EthanolC₂H₅OH24.5Highly SolubleSimilar to methanol, ethanol is a polar protic solvent that can interact favorably with the solute.
Tetrahydrofuran (THF)C₄H₈O7.6SolubleA polar aprotic solvent that can solvate the molecule effectively.
Dichloromethane (DCM)CH₂Cl₂9.1SolubleA common organic solvent with moderate polarity suitable for many organic compounds.
AcetonitrileCH₃CN37.5SolubleA polar aprotic solvent that should readily dissolve the compound.
Dimethylformamide (DMF)C₃H₇NO36.7Highly SolubleA highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.
TolueneC₇H₈2.4Sparingly SolubleA non-polar aromatic solvent; solubility is expected to be limited due to the polar functional groups of the solute.
HexaneC₆H₁₄1.9InsolubleA non-polar aliphatic solvent; significant solubility is not expected.

Experimental Protocols

General Protocol for Esterification of this compound

This protocol describes a general procedure for the esterification of this compound with a carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate container, dissolve the coupling agent (DCC or EDC, 1.2 eq) in anhydrous DCM.

  • Add the solution of the coupling agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the urea byproduct (dicyclohexylurea if DCC is used).

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction - Inactive reagents- Insufficient temperature- Poor solubility of starting materials- Check the quality and purity of your reagents.- If thermally stable, consider gently heating the reaction mixture.- Try a different solvent or a co-solvent system to improve solubility (refer to the solubility table).
Formation of Side Products - Over-oxidation of the alcohol- Reaction at the pyridine ring- Self-condensation- For oxidation reactions, use a mild oxidizing agent and control the reaction temperature.- Protect the alcohol group if performing reactions on the pyridine ring.- Use dilute conditions to minimize intermolecular side reactions.
Incomplete Reaction - Insufficient reaction time- Reversible reaction- Stoichiometry imbalance- Allow the reaction to run for a longer period, monitoring by TLC.- For equilibrium reactions like esterification, remove water if it is a byproduct.- Ensure the correct stoichiometry of reactants and reagents.
Difficult Purification - Product and starting material have similar polarity- Formation of a stable emulsion during workup- Optimize your chromatography conditions (try different solvent systems or a different stationary phase).- If the product is basic, an acidic wash can remove basic impurities. If the product is neutral, this can remove the basic starting material.- To break emulsions, add more brine or a small amount of a different organic solvent.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Reactions prep Preparation of Reactants and Solvent setup Reaction Setup under Inert Atmosphere prep->setup addition Addition of Reagents setup->addition reaction Reaction Monitoring (TLC/LC-MS) addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for reactions.

Troubleshooting_Tree Troubleshooting Decision Tree for Common Reaction Issues start Reaction Outcome Unsatisfactory check_reaction Low Conversion? start->check_reaction check_purity Impure Product? start->check_purity solubility Starting Material Solubility Issue? check_reaction->solubility Yes side_products Side Products Observed? check_purity->side_products Yes reagents Reagent Quality/Activity Issue? solubility->reagents No change_solvent Change Solvent or Use Co-solvent solubility->change_solvent Yes conditions Suboptimal Reaction Conditions? reagents->conditions No check_reagents Verify Reagent Purity/Activity reagents->check_reagents Yes optimize_temp Optimize Temperature and Time conditions->optimize_temp Yes unreacted_sm Unreacted Starting Material? side_products->unreacted_sm No milder_conditions Use Milder Conditions/Reagents side_products->milder_conditions Yes improve_purification Optimize Purification Method unreacted_sm->improve_purification Yes

References

Temperature and pressure optimization for (6-Methylpyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (6-Methylpyridin-3-yl)methanol, with a focus on temperature and pressure optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method for synthesizing this compound is the reduction of an ester of 6-methylnicotinic acid, typically methyl 6-methylnicotinate. This reduction can be achieved through two main pathways:

  • Catalytic Hydrogenation: This method involves the use of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. It is a clean and efficient method often favored for its high selectivity.

  • Chemical Reduction: This route employs chemical reducing agents. A frequently used reagent is sodium borohydride (NaBH₄) in a suitable solvent like methanol or a mixture of THF and methanol.

Q2: What is the typical starting material for this synthesis?

A2: The immediate precursor is usually methyl 6-methylnicotinate. This starting material is commonly synthesized via the Fischer esterification of 6-methylnicotinic acid using methanol and a strong acid catalyst like sulfuric acid.

Q3: Are there any significant safety concerns to be aware of during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. The use of a robust hydrogenation reactor (e.g., a Parr hydrogenator) is essential. Palladium on carbon can be pyrophoric, especially when dry and exposed to air; handle it as a slurry in a solvent.

  • Sodium Borohydride Reduction: Sodium borohydride reacts with acidic and protic solvents to release hydrogen gas. Add it portion-wise to the reaction mixture to control the rate of gas evolution. The quenching of excess NaBH₄ with water or acid should be done carefully and in a well-ventilated fume hood.

Q4: How can I monitor the progress of the reduction reaction?

A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting ester from the more polar alcohol product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Temperature and Pressure Optimization Data

Optimizing temperature and pressure is crucial for maximizing yield and purity while minimizing side reactions. Below is a summary of typical conditions for the catalytic hydrogenation of pyridine derivatives to their corresponding alcohols. Please note that specific optimization for this compound may be required.

CatalystSubstrateTemperature (°C)Pressure (psi)Yield (%)Reference Compound
5% Pd/C6-Hydroxynicotinic acid aldehydeRoom Temperature~145942-Hydroxy-5-hydroxymethylpyridine
5% Pd/CMethyl 2,6-dichloropyridine-4-carboxylate604089Methyl isonicotinate
Raney NiGeneral EstersElevatedHighVariableGeneral

Troubleshooting Guides

Issue 1: Low or No Product Yield in Catalytic Hydrogenation
Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst may be old, poisoned, or improperly activated. Use a fresh batch of catalyst. Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
Insufficient Hydrogen Pressure The hydrogen pressure may be too low for the reaction to proceed efficiently. Gradually increase the hydrogen pressure within the safe limits of your reactor.
Low Reaction Temperature The reaction may require thermal energy to overcome the activation barrier. Gently heat the reaction mixture, monitoring for any changes in hydrogen uptake.
Poor Quality Starting Material Impurities in the methyl 6-methylnicotinate can poison the catalyst. Ensure the starting material is pure before starting the reaction.
Inadequate Mixing Insufficient agitation can lead to poor contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring throughout the reaction.
Issue 2: Incomplete Reaction with Sodium Borohydride
Potential Cause Troubleshooting Steps
Insufficient Reducing Agent The stoichiometry of NaBH₄ is critical. Some of the reagent may be consumed by the solvent or trace amounts of water. Use a sufficient excess of NaBH₄ (typically 2-4 equivalents).
Low Reaction Temperature While NaBH₄ reductions can often be performed at room temperature, some esters require heating to proceed at a reasonable rate. Consider refluxing the reaction mixture.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction by TLC and allow it to stir for a longer period if necessary.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. A mixture of THF and methanol is often effective for the reduction of esters with NaBH₄.
Issue 3: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Over-reduction of the Pyridine Ring This can occur during catalytic hydrogenation under harsh conditions (high temperature and pressure), especially with catalysts like Raney Nickel. Use milder conditions (lower temperature and pressure) and a more selective catalyst like Pd/C.
Unreacted Starting Material If the reaction is incomplete, the final product will be contaminated with the starting ester. See the troubleshooting guides for low yield and incomplete reactions.
Formation of Borate Esters During the NaBH₄ reduction work-up, borate esters can form and be difficult to remove. An acidic work-up (e.g., with dilute HCl) can help to hydrolyze these byproducts, followed by extraction.
Side Products from Precursor Synthesis Impurities from the synthesis of methyl 6-methylnicotinate, such as unreacted 6-methylnicotinic acid, can carry over. Purify the starting ester before the reduction step.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 6-methylnicotinate

Materials:

  • Methyl 6-methylnicotinate

  • 5% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen Gas

  • Parr Hydrogenator or similar pressure vessel

Procedure:

  • In a suitable pressure vessel, dissolve methyl 6-methylnicotinate in methanol or ethanol.

  • Carefully add 5% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) to remove any air.

  • Purge the vessel with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-150 psi).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Sodium Borohydride Reduction of Methyl 6-methylnicotinate

Materials:

  • Methyl 6-methylnicotinate

  • Sodium Borohydride (NaBH₄)

  • Tetrahydrofuran (THF) and Methanol

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve methyl 6-methylnicotinate in a mixture of THF and methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow addition of water, followed by dilute HCl until gas evolution ceases.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Visual Diagrams

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_reduction Reduction to Final Product 6_Methylnicotinic_Acid 6-Methylnicotinic Acid Esterification Fischer Esterification (MeOH, H₂SO₄) 6_Methylnicotinic_Acid->Esterification Methyl_6_methylnicotinate Methyl 6-methylnicotinate Esterification->Methyl_6_methylnicotinate Reduction_Method Reduction Methyl_6_methylnicotinate->Reduction_Method Catalytic_Hydrogenation Catalytic Hydrogenation (Pd/C, H₂) Reduction_Method->Catalytic_Hydrogenation Chemical_Reduction Chemical Reduction (NaBH₄) Reduction_Method->Chemical_Reduction Final_Product This compound Catalytic_Hydrogenation->Final_Product Chemical_Reduction->Final_Product

Caption: General synthesis workflow for this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield or Incomplete Reaction? Start->Problem Check_Catalyst Check Catalyst Activity (for Hydrogenation) Problem->Check_Catalyst Yes Check_Reagent Check NaBH₄ Stoichiometry (for Chemical Reduction) Problem->Check_Reagent Yes Check_Conditions Optimize Temperature and Pressure/Time Check_Catalyst->Check_Conditions Check_Reagent->Check_Conditions Check_Purity Analyze Starting Material Purity Check_Conditions->Check_Purity Impurity_Problem Impurity Detected? Check_Purity->Impurity_Problem Identify_Impurity Identify Impurity (NMR, MS) Impurity_Problem->Identify_Impurity Yes Success Successful Synthesis Impurity_Problem->Success No Over_Reduction Over-reduction? → Milder Conditions Identify_Impurity->Over_Reduction Unreacted_SM Unreacted SM? → Re-evaluate Reaction Conditions Identify_Impurity->Unreacted_SM Byproduct Side Product? → Adjust Work-up/Purification Identify_Impurity->Byproduct Over_Reduction->Success Unreacted_SM->Success Byproduct->Success

Caption: Troubleshooting workflow for synthesis optimization.

Preventing degradation of (6-Methylpyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (6-Methylpyridin-3-yl)methanol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound during storage?

A1: The primary causes of degradation for this compound are oxidation, exposure to light (photodegradation), and inappropriate temperature conditions. The molecule has two main sites susceptible to degradation: the hydroxymethyl group and the pyridine ring nitrogen.

Q2: What are the likely degradation products of this compound?

A2: The two most probable degradation products are:

  • (6-Methylpyridin-3-yl)methanal: Formed by the oxidation of the hydroxymethyl group.

  • This compound-N-oxide: Formed by the oxidation of the nitrogen atom in the pyridine ring.

Q3: How can I visually inspect my sample for signs of degradation?

A3: this compound should be a white to off-white solid. Any significant color change, such as yellowing or browning, may indicate degradation. The presence of a strong, unusual odor could also be a sign of decomposition. However, chemical analysis is necessary to confirm degradation and identify the byproducts.

Q4: What are the recommended long-term storage conditions for this compound?

A4: For optimal stability, it is recommended to store this compound in a cool, dry, and dark place.[1] Specifically, storage under an inert atmosphere (e.g., nitrogen or argon) at -20°C is advisable to minimize oxidation.[1] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Discoloration (yellowing/browning) of the solid compound. Oxidation of the compound.Store the compound under an inert atmosphere (nitrogen or argon). Ensure the storage container is tightly sealed. Avoid exposure to air and light.
Exposure to light (photodegradation).Store in an amber or opaque vial to protect from light.
Reduced purity observed in analytical tests (e.g., HPLC, NMR). Gradual degradation due to improper storage conditions.Review and optimize storage conditions: ensure it is stored at a low temperature (ideally -20°C), in a dark and dry environment, and under an inert atmosphere.
Contamination during handling.Use clean spatulas and equipment when handling the compound. Avoid leaving the container open for extended periods.
Inconsistent experimental results using the compound. Presence of degradation products that may interfere with the reaction.Re-purify the compound if necessary (e.g., by recrystallization or column chromatography). Confirm purity by an appropriate analytical method before use.
The compound has absorbed moisture.Dry the compound under vacuum before use, especially if it has been stored for a long time or if the container seal may have been compromised.

Potential Degradation Pathways

The primary degradation pathways for this compound involve oxidation at two key sites: the hydroxymethyl group and the pyridine nitrogen.

DegradationPathways A This compound B (6-Methylpyridin-3-yl)methanal A->B Oxidation C This compound-N-oxide A->C Oxidation

Figure 1: Potential degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the stability of a compound under various stress conditions.[2][3][4][5][6]

Objective: To identify potential degradation products and degradation pathways for this compound.

Stress Conditions:

Condition Parameters Purpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo assess stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo assess stability in basic conditions.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo induce oxidative degradation.
Thermal Degradation Solid sample at 105°C for 48 hoursTo evaluate thermal stability.
Photostability Expose solid sample to UV light (e.g., 254 nm) and visible lightTo assess light sensitivity.

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

  • For thermal and photostability, use the solid compound.

  • After the specified duration, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

Objective: To separate and quantify this compound and its potential degradation products.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm (based on UV spectra of related pyridine derivatives)
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the sample in the mobile phase starting condition (95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the workflow for conducting a forced degradation study and analyzing the results.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis A Acid Hydrolysis F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis B->F C Oxidation (H2O2) C->F D Thermal Stress D->F E Photostability E->F G HPLC-UV Analysis F->G H Data Interpretation (Purity, Degradants) G->H

Figure 2: Workflow for forced degradation studies.

References

Troubleshooting common issues in pyridine N-oxide formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyridine N-oxide formation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of pyridine N-oxides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield or Incomplete Conversion

Q: My reaction is showing a very low yield of the desired pyridine N-oxide. What are the common causes and how can I improve it?

A: Low yields in pyridine N-oxide formation are a frequent issue. Several factors could be contributing to this problem. Here is a systematic approach to troubleshooting:

  • Purity of Starting Materials: Impurities in the starting pyridine can interfere with the reaction. Ensure your pyridine substrate is pure and dry. Pyridine is hygroscopic and can absorb atmospheric water; it can be dried over KOH, NaOH, or with molecular sieves followed by distillation[1].

  • Activity of the Oxidizing Agent: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can decompose upon storage. It is crucial to use a freshly opened bottle or to determine the activity of your m-CPBA prior to use. The commercial grade of m-CPBA is typically 70-77% pure and can be stabilized with 3-chlorobenzoic acid[2].

  • Reaction Temperature: The reaction temperature plays a critical role. While some oxidations proceed well at room temperature, others may require heating to achieve a reasonable reaction rate[2]. Conversely, for highly reactive pyridines, elevated temperatures might lead to product decomposition. It is advisable to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture while monitoring its progress by Thin Layer Chromatography (TLC).

  • Stoichiometry of the Oxidant: An insufficient amount of the oxidizing agent will result in incomplete conversion. Typically, 1.1 to 1.5 equivalents of the oxidant are used[3][4]. For less reactive, electron-deficient pyridines, a larger excess of the oxidant may be necessary.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using TLC until the starting material is fully consumed[3]. Reaction times can vary from a few hours to overnight.

  • Choice of Solvent: The solvent can influence the reaction rate. Dichloromethane (DCM) and chloroform are commonly used for m-CPBA oxidations[3]. For reactions with hydrogen peroxide, acetic acid is a common solvent[5].

2. No Reaction Observed

Q: I have set up my reaction, but I am not observing any product formation. What should I check?

A: If you do not observe any reaction, consider the following points:

  • Reactivity of the Pyridine: Electron-deficient pyridines (e.g., those with electron-withdrawing groups like nitro or cyano) are less nucleophilic and therefore more difficult to oxidize[6]. These substrates often require more forcing conditions, such as stronger oxidizing agents (e.g., trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide) or higher reaction temperatures[7].

  • Inertness of the Oxidizing Agent: As mentioned previously, ensure your oxidizing agent is active. If in doubt, test the reagent on a more reactive substrate.

  • Catalyst (if applicable): Some oxidation methods employ a catalyst. For instance, methyltrioxorhenium (MTO) can be used in catalytic amounts with hydrogen peroxide[8]. Ensure the catalyst has been added and is active.

  • Protonation of Pyridine: In strongly acidic conditions, the pyridine nitrogen can be protonated, which deactivates it towards oxidation. While acidic conditions are often used, the pH should be controlled.

3. Side Reactions and Impurities

Q: I am observing the formation of unexpected byproducts in my reaction. What are the likely side reactions?

A: The most common side reactions involve the oxidation of other functional groups within the molecule. Peroxy acids are strong oxidants and can react with various functionalities. For example, sulfides can be oxidized to sulfoxides and sulfones, and alkenes can be converted to epoxides[4].

Another potential issue is the over-oxidation of the pyridine ring, although this is less common. In some cases, with activated pyridines, reactions with reagents like acetic anhydride can lead to the formation of 2-acetoxypyridine derivatives[9].

4. Purification Challenges

Q: I am having difficulty purifying my pyridine N-oxide. What are some effective strategies?

A: Pyridine N-oxides are often polar and can be hygroscopic, which can make purification challenging[10][11][12][13].

  • Removal of Acidic Byproducts:

    • m-CPBA: The byproduct, meta-chlorobenzoic acid, can often be removed by a basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup[14]. Alternatively, it can be precipitated from the reaction mixture by cooling and then filtered off[15][16].

    • Acetic Acid: If acetic acid is used as a solvent, it can be removed by azeotropic distillation with toluene or by vacuum distillation[5].

  • Chromatography: Column chromatography on silica gel is a common purification method. However, the basicity of pyridine N-oxides can lead to tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine or pyridine, to the eluent system. For highly polar N-oxides, a reverse-phase column might be more suitable.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Common solvents for crystallization include ethers, ethyl acetate, and alcohols.

  • Acid-Base Extraction: Since pyridine N-oxides are basic (though less so than the parent pyridine), they can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The N-oxide can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Quantitative Data Summary

The choice of oxidizing agent can significantly impact the yield of the pyridine N-oxide. The following table summarizes a comparison of different oxidants for the N-oxidation of various 3-substituted pyridines.

3-Substituent (R)Oxidizing AgentMethodYield (%)
-CH₂CO₂Et30% H₂O₂ in AcOHAModerate
m-CPBABHigh
Sodium PerborateCModerate
K-peroxymonosulfateDLow
K-peroxymonosulfateELow
Mg-monoperoxyphthalateFLow
-CH₃m-CPBABHigh
-CH₂CH₃m-CPBABHigh
-CONH₂m-CPBABHigh

Table adapted from a comparative study on N-oxidation methods. "High," "Moderate," and "Low" yield designations are as reported in the source literature, with m-CPBA consistently providing the best results.[4]

Experimental Protocols

Protocol 1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general guideline for the N-oxidation of a substituted pyridine using m-CPBA.

  • Reaction Setup: Dissolve the substituted pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.5 equivalents) portion-wise over 15-30 minutes, ensuring the internal temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate or sodium metabisulfite. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Protocol 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid

This method is a classic and cost-effective way to synthesize pyridine N-oxides.

  • Reaction Setup: In a round-bottom flask, dissolve the pyridine substrate (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (1.1-1.5 equivalents) to the stirred solution. The reaction can be exothermic, so cooling may be necessary.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain this temperature for several hours to overnight. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The excess hydrogen peroxide can be decomposed by the addition of a small amount of manganese dioxide or a reducing agent. The acetic acid is typically removed under reduced pressure.

  • Purification: The residue can be purified by distillation, crystallization, or column chromatography.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Pyridine N-Oxide Check_Purity Check Purity of Starting Pyridine Start->Check_Purity Check_Oxidant Verify Oxidant Activity (e.g., m-CPBA) Start->Check_Oxidant Optimize_Temp Optimize Reaction Temperature Start->Optimize_Temp Optimize_Stoich Adjust Oxidant Stoichiometry Start->Optimize_Stoich Monitor_Time Increase Reaction Time and Monitor by TLC Start->Monitor_Time Consider_Reactivity Consider Pyridine Reactivity (Electron-Rich vs. -Deficient) Check_Purity->Consider_Reactivity Check_Oxidant->Consider_Reactivity Success Improved Yield Optimize_Temp->Success Optimize_Stoich->Success Monitor_Time->Success Stronger_Oxidant Use Stronger Oxidizing Agent Consider_Reactivity->Stronger_Oxidant Higher_Temp Increase Reaction Temperature Consider_Reactivity->Higher_Temp Stronger_Oxidant->Success Higher_Temp->Success

Caption: A flowchart for systematically troubleshooting low yields in pyridine N-oxide synthesis.

Diagram 2: Experimental Workflow for m-CPBA Oxidation and Workup

mCPBA_Workflow Start Start: Pyridine Substrate in DCM Add_mCPBA Add m-CPBA portion-wise at 0 °C Start->Add_mCPBA React Stir at Room Temperature (Monitor by TLC) Add_mCPBA->React Quench Quench with aq. Na₂S₂O₃ or Na₂SO₃ React->Quench Wash Wash with aq. NaHCO₃ to remove m-chlorobenzoic acid Quench->Wash Extract Separate Organic Layer Wash->Extract Dry Dry with Na₂SO₄ or MgSO₄ Extract->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Chromatography or Crystallization Concentrate->Purify Product Final Product: Pyridine N-Oxide Purify->Product

Caption: Step-by-step workflow for pyridine N-oxidation using m-CPBA, including the workup procedure.

Diagram 3: Logical Relationship of Pyridine Reactivity and Reaction Conditions

Reactivity_Conditions cluster_pyridine Pyridine Substrate cluster_conditions Required Reaction Conditions Electron_Rich Electron-Rich Pyridine (e.g., alkylpyridines) Mild_Conditions Milder Conditions: - Lower Temperature - Standard Oxidant (m-CPBA) Electron_Rich->Mild_Conditions is oxidized under Electron_Deficient Electron-Deficient Pyridine (e.g., nitropyridines) Forcing_Conditions Forcing Conditions: - Higher Temperature - Stronger Oxidant (e.g., CF₃CO₃H) Electron_Deficient->Forcing_Conditions requires

Caption: The relationship between pyridine electronic properties and the necessary reaction conditions for N-oxidation.

References

Technical Support Center: Synthesis of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of (6-Methylpyridin-3-yl)methanol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.

Synthesis Pathways Overview

This compound is a valuable building block in medicinal chemistry, often used as a precursor for various ligands and pharmacologically active molecules.[1] The synthesis can be approached through several routes, primarily depending on the starting materials and the desired scale of production. A common strategy involves the functionalization of a substituted pyridine ring.

A prevalent synthetic approach begins with a readily available starting material like 3-picoline (3-methylpyridine). This multi-step synthesis typically involves the oxidation of a methyl group or the reduction of a carboxylic acid or ester at the 3-position of the pyridine ring to yield the desired hydroxymethyl group.[1] The choice of synthetic route often depends on factors such as the cost and availability of starting materials, the robustness of the reaction, and the ease of purification.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis from Methyl Nicotinate

This protocol outlines the reduction of a commercially available ester, methyl nicotinate, which can be a precursor to the target molecule after appropriate methylation of the pyridine ring.

Step 1: N-Oxidation of Methyl Nicotinate

  • Dissolve methyl nicotinate in a suitable solvent such as acetic acid.

  • Slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the mixture and carefully neutralize with a base (e.g., sodium carbonate) to precipitate the N-oxide.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Methylation of the Pyridine Ring

  • Suspend the N-oxide in an appropriate solvent like acetic anhydride.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Reduction of the Ester

  • Dissolve the methylated ester in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol under an inert atmosphere.[1]

  • Cool the solution to 0°C.

  • Slowly add a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1]

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

  • Filter the resulting solid and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate to yield this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Question: Why is the yield of this compound low during the reduction step?

Answer: Low yields in the reduction step can be attributed to several factors:

  • Moisture in the reaction: Reducing agents like LiAlH₄ are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.[1]

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time or slightly increasing the temperature.

  • Degradation of the product: The product may be sensitive to the workup conditions. Ensure the quenching process is performed at a low temperature and avoid overly acidic or basic conditions if the product is unstable.

  • Sub-optimal reducing agent: The choice of reducing agent is crucial. While LiAlH₄ is powerful, other reagents like sodium borohydride in the presence of a Lewis acid might offer better yields and selectivity for specific substrates.

Question: How can I remove impurities from the final product?

Answer: The purification of this compound is critical to obtain a high-purity compound.[1] Common impurities may include unreacted starting materials, over-reduced byproducts, or residual solvents.

  • Column Chromatography: This is a highly effective method for separating the target compound from impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.

  • Distillation: For liquid products, distillation under reduced pressure can be used to separate the desired alcohol from less volatile impurities.

Question: What are the key safety precautions to take during this synthesis?

Answer:

  • Handling of Reducing Agents: Lithium aluminum hydride is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon) and quenched carefully at low temperatures.

  • Solvent Safety: Anhydrous solvents like THF can form explosive peroxides. Always use freshly distilled solvents or test for peroxides before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₇H₉NO[2]
Molecular Weight123.15 g/mol [2][3]
Typical Reducing AgentLithium Aluminium Tetrahydride[4]
Reaction SolventTetrahydrofuran (THF)[1][4]
Purity (after purification)>98%[3]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound? A1: Common starting materials include 3-picoline (3-methylpyridine) or appropriately substituted pyridines like methyl nicotinate.[1] The choice depends on the desired scale and cost-effectiveness.

Q2: What analytical techniques are used to characterize the final product? A2: The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q3: How should this compound be stored? A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis cluster_end Final Product start Methyl Nicotinate oxidation N-Oxidation start->oxidation H₂O₂ methylation Methylation oxidation->methylation Acetic Anhydride reduction Reduction methylation->reduction LiAlH₄ / NaBH₄ purification Column Chromatography / Recrystallization reduction->purification analysis NMR, MS, HPLC purification->analysis end_product This compound analysis->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions issue Problem Encountered (e.g., Low Yield) cause1 Moisture in Reaction issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Degradation issue->cause3 solution1 Use Anhydrous Solvents & Dry Glassware cause1->solution1 solution2 Increase Reaction Time & Monitor Progress (TLC/LC-MS) cause2->solution2 solution3 Optimize Workup Conditions (e.g., Low Temperature Quench) cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with Pyridine Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with pyridine substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with pyridine substrates often challenging?

Pyridine substrates present unique challenges in cross-coupling reactions primarily due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen lone pair. The nitrogen atom can coordinate to the metal catalyst (e.g., palladium), leading to catalyst inhibition or deactivation, which can halt the catalytic cycle.[1] This is particularly problematic for 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[2] Additionally, the electron-withdrawing nature of the pyridine ring can affect the reactivity of the C-X bond (where X is a halide), making oxidative addition more difficult.[3]

Q2: What are the most common side reactions, and how can they be minimized?

Common side reactions include:

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid or ester, replacing it with a hydrogen atom. This is often promoted by aqueous and basic conditions. To minimize this, consider using more stable boronic esters (e.g., pinacol or MIDA esters) or running the reaction under anhydrous conditions.[1]

  • Homocoupling: The coupling of two identical molecules of the starting material. This can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen and by using a Pd(0) source or an efficient precatalyst system.

  • Hydrodehalogenation: The replacement of the halide on the pyridine ring with a hydrogen atom. This can be suppressed by ensuring all reagents and the solvent are dry and by using a slight excess of the amine coupling partner in Buchwald-Hartwig reactions.[4]

Q3: How does the position of the leaving group on the pyridine ring affect the reaction?

The position of the leaving group significantly influences reactivity. 2-Halopyridines are notoriously difficult substrates due to the proximity of the nitrogen atom, which enhances catalyst poisoning.[2] 3- and 4-halopyridines are generally more reactive as the nitrogen atom is further from the reaction center, reducing its inhibitory effect.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step
Catalyst Poisoning by Pyridine Nitrogen 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These can sterically shield the metal center from coordination by the pyridine nitrogen.[2] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[1] 3. Use a Pre-catalyst: Modern pre-catalysts, such as Buchwald G3 palladacycles, can generate a more active and stable catalytic species.[1]
Inefficient Oxidative Addition 1. Change the Halide: If possible, switch from a chloride to a more reactive bromide or iodide.[2] 2. Increase Reaction Temperature: Carefully increase the reaction temperature in increments of 10-20 °C, while monitoring for potential substrate or catalyst decomposition.[2]
Poor Transmetalation (Suzuki Coupling) 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly influence the reaction rate.[2] 2. Consider Solvent Effects: The presence of water can be beneficial in some Suzuki-Miyaura couplings, but can also lead to protodeboronation.[2]
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Potential Cause Troubleshooting Step
Slow Kinetics due to Pyridine Inhibition 1. Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) to accelerate the catalytic cycle and prevent the formation of inactive palladium species.[2]
Oxygen Contamination 1. Improve Degassing: Ensure all solvents and reagents are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) for an extended period.[1]
High Reaction Temperature 1. Lower the Temperature: If possible, reduce the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.

Data Presentation: Catalyst Performance in Pyridine Cross-Coupling

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH801285-951-3

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[2]

Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 2,5-Diiodopyrazine
CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂X-PhosCs₂CO₃Toluene11018High
Pd₂(dba)₃SPhosNaOt-BuDioxane10012High
Pd(OAc)₂RuPhosK₃PO₄t-BuOH9024Good

Note: "Good" and "High" yields are as reported in the respective literature for analogous haloarenes, suggesting successful reactions without specifying the exact percentage.[5]

Table 3: Catalyst Performance in Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes
Entry2-Amino-3-bromopyridine SubstrateTerminal AlkyneYield (%)
12-amino-3-bromopyridinePhenylacetylene>90
22-amino-3-bromopyridine4-Ethynyltoluene>90
32-amino-3-bromo-5-methylpyridinePhenylacetylene93
42-amino-3-bromo-5-methylpyridineCyclopropylacetylene88

Reaction Conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%) in DMF at 100°C for 3h.[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine

Materials:

  • 6-Bromopyridin-3-amine

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and degassed water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromopyridin-3-amine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.[6]

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.[6]

  • Heat the reaction mixture to 85-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyrimidines

Materials:

  • 2-Chloropyrimidine

  • Amine (1.1-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or LiHMDS, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[7]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine

Materials:

  • 2-Amino-3-bromopyridine (0.5 mmol)

  • Terminal alkyne (0.6 mmol)

  • Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%)

  • PPh₃ (6.6 mg, 5.0 mol%)

  • CuI (4.8 mg, 5.0 mol%)

  • DMF (2.0 mL)

  • Nitrogen atmosphere

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.[3]

  • Add DMF solvent and stir for 30 minutes.[3]

  • Add 2-amino-3-bromopyridine and the terminal alkyne.[3]

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction process by TLC.[3]

  • After completion, cool the reaction mixture and proceed with standard aqueous workup and extraction with an organic solvent.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion check_catalyst Catalyst Poisoning? start->check_catalyst check_oa Inefficient Oxidative Addition? check_catalyst->check_oa No sol_catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) Increase Catalyst Loading Use Pre-catalyst check_catalyst->sol_catalyst Yes check_transmetalation Poor Transmetalation? check_oa->check_transmetalation No sol_oa Switch to More Reactive Halide (Br, I) Increase Temperature check_oa->sol_oa Yes sol_transmetalation Screen Bases (K2CO3, Cs2CO3, K3PO4) Optimize Solvent System check_transmetalation->sol_transmetalation Yes end Improved Yield sol_catalyst->end sol_oa->end sol_transmetalation->end

Caption: Troubleshooting workflow for low conversion in pyridine cross-coupling.

Catalyst_Selection_Logic start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki buchwald Buchwald-Hartwig start->buchwald sonogashira Sonogashira start->sonogashira pyridine_type Pyridine Substrate Type suzuki->pyridine_type buchwald->pyridine_type sonogashira->pyridine_type halopyridine Halopyridine pyridine_type->halopyridine Electrophile aminopyridine Aminopyridine pyridine_type->aminopyridine Nucleophile pyridylboronic Pyridylboronic Acid pyridine_type->pyridylboronic Nucleophile catalyst_choice Recommended Catalyst System halopyridine->catalyst_choice aminopyridine->catalyst_choice pyridylboronic->catalyst_choice suzuki_catalyst Pd(0) or Pd(II) Precatalyst + Bulky Phosphine Ligand (e.g., XPhos, SPhos) catalyst_choice->suzuki_catalyst Suzuki buchwald_catalyst Pd(0) or Pd(II) Precatalyst + Bulky Phosphine Ligand (e.g., RuPhos, BrettPhos) catalyst_choice->buchwald_catalyst Buchwald sonogashira_catalyst Pd(0) Catalyst + Cu(I) cocatalyst (e.g., Pd(PPh3)4/CuI) catalyst_choice->sonogashira_catalyst Sonogashira

Caption: Logical relationships for initial catalyst system selection.

References

Technical Support Center: (6-Methylpyridin-3-yl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis, purification, and analysis of (6-Methylpyridin-3-yl)methanol.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of this compound

Question: My reaction to synthesize this compound from methyl 6-methylnicotinate using a reducing agent is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the reduction of methyl 6-methylnicotinate are a common problem. A systematic approach to troubleshooting is recommended.[1]

  • Purity of Starting Materials: Impurities in your methyl 6-methylnicotinate can interfere with the reduction reaction, leading to the formation of side products and a lower yield of the desired alcohol.[1]

    • Recommendation: Ensure the purity of your starting ester using techniques like HPLC or GC-MS before proceeding with the reduction.

  • Reaction Conditions:

    • Temperature: The reaction temperature is critical. Some reductions may require lower temperatures to prevent the formation of byproducts, while others need higher temperatures to proceed.

    • Reaction Time: Incomplete reactions are a common cause of low yields.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the complete consumption of the starting material.[2]

  • Reagent Activity: The activity of the reducing agent, such as lithium aluminum hydride (LiAlH₄), is crucial.

    • Recommendation: Use freshly opened or properly stored reducing agents. The activity of hydride reagents can diminish with improper storage.

Issue 2: Presence of Unexpected Peaks in HPLC Analysis of the Final Product

Question: After purification of my this compound, I am observing several unexpected peaks in my HPLC chromatogram. What are the likely impurities?

Answer: The presence of impurities can be attributed to several factors, including the starting materials, side reactions, and degradation. Common impurities are listed in the table below.

Impurity Name Chemical Structure Source
6-Methylnicotinic acidUnreacted starting material from the esterification step.
Methyl 6-methylnicotinateUnreacted starting material from the reduction step.
(6-Methylpyridin-3-yl)methanalIncomplete reduction of the ester or oxidation of the final product.
2-MethylpyridineDecarboxylation of 6-methylnicotinic acid at elevated temperatures during esterification.[3]
Isocinchomeronic acidAn impurity in the 6-methylnicotinic acid starting material from over-oxidation of 5-ethyl-2-methylpyridine.[3]
Dimethyl pyridine-2,5-dicarboxylateEsterification of the isocinchomeronic acid impurity.[4]

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to purify my this compound. What are the most effective purification strategies?

Answer: The purification of pyridine derivatives can be challenging due to their basicity.[1]

  • Acid-Base Extraction: This technique can be effective for removing non-basic impurities. By washing an organic solution of the product with a dilute acid, the basic pyridine derivative will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[1]

  • Column Chromatography: This is a versatile purification method. However, the basicity of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[1]

  • Crystallization: If the product is a solid or can be converted to a solid derivative, crystallization can be a highly effective method for achieving high purity.[1]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method is the reduction of methyl 6-methylnicotinate.[5] This ester is typically synthesized via Fischer esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.[3][6]

Q2: How can I minimize the formation of the isocinchomeronic acid impurity?

A2: Isocinchomeronic acid is typically formed as a byproduct during the synthesis of 6-methylnicotinic acid via the oxidation of 5-ethyl-2-methylpyridine.[4] To minimize its presence, it is crucial to control the oxidation conditions carefully. If present in the 6-methylnicotinic acid, it can be removed before esterification through purification techniques that separate diacids from monoacids.

Q3: Can the pyridine nitrogen be methylated during the synthesis?

A3: N-methylation of the pyridine ring is a possible side reaction, particularly when using strong methylating agents for esterification instead of the Fischer esterification method.[3] Under the acidic conditions of Fischer esterification, N-methylation is less common.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for purity determination and assay of pyridine derivatives.[7][8] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also well-suited for analyzing volatile compounds like this compound and its volatile impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for quantitative analysis (qNMR).

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis of a this compound Batch

Peak No. Retention Time (min) Compound Area % Specification
12.56-Methylnicotinic acid0.08≤ 0.1%
23.1This compound99.65≥ 99.5%
34.5(6-Methylpyridin-3-yl)methanal0.12≤ 0.15%
45.8Methyl 6-methylnicotinate0.15≤ 0.2%

Table 2: Comparison of Yields for the Reduction of Methyl 6-methylnicotinate under Different Conditions (Illustrative Data)

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
LiAlH₄THF0 to RT492
LiAlH₄Diethyl ether0 to RT688
NaBH₄/MeOHTHFReflux1275
Red-Al®Toluene0 to RT395

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of Methyl 6-methylnicotinate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 6-methylnicotinate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the filtrate and washes.

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient with 1% triethylamine) or by distillation under reduced pressure.

Protocol 2: HPLC Method for Purity Analysis of this compound

  • Instrumentation: A standard HPLC system with a UV detector.[9]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][9]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.[9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile.

Visualizations

impurity_formation cluster_start Starting Material Synthesis cluster_ester Esterification cluster_reduction Reduction 5-ethyl-2-methylpyridine 5-ethyl-2-methylpyridine 6-methylnicotinic_acid 6-methylnicotinic_acid 5-ethyl-2-methylpyridine->6-methylnicotinic_acid Oxidation isocinchomeronic_acid Isocinchomeronic Acid (Impurity) 5-ethyl-2-methylpyridine->isocinchomeronic_acid Over-oxidation methyl_6-methylnicotinate methyl_6-methylnicotinate 6-methylnicotinic_acid->methyl_6-methylnicotinate Methanol, H+ unreacted_acid Unreacted 6-Methylnicotinic Acid (Impurity) 6-methylnicotinic_acid->unreacted_acid decarboxylated 2-Methylpyridine (Impurity) 6-methylnicotinic_acid->decarboxylated High Temp. diester Dimethyl Pyridine-2,5-dicarboxylate (Impurity) isocinchomeronic_acid->diester Methanol, H+ unreacted_ester Unreacted Methyl 6-methylnicotinate (Impurity) methyl_6-methylnicotinate->unreacted_ester aldehyde (6-Methylpyridin-3-yl)methanal (Impurity) methyl_6-methylnicotinate->aldehyde Reduction (incomplete) final_product This compound aldehyde->final_product Reduction

Caption: Impurity formation pathway in the synthesis of this compound.

troubleshooting_workflow start Low Product Yield check_purity Starting Material Pure? start->check_purity check_conditions Reaction Conditions Optimal? check_purity->check_conditions Yes purify Purify Starting Material (e.g., Recrystallization) check_purity->purify No check_reagent Reducing Agent Active? check_conditions->check_reagent Yes optimize_temp Optimize Temperature check_conditions->optimize_temp No use_fresh_reagent Use Fresh/Properly Stored Reagent check_reagent->use_fresh_reagent No final_product Improved Yield check_reagent->final_product Yes purify->start optimize_time Optimize Reaction Time (Monitor by TLC) optimize_temp->optimize_time optimize_time->start use_fresh_reagent->start

Caption: Troubleshooting workflow for addressing low yield in the synthesis.

References

Validation & Comparative

Comparative Analysis of (6-Methylpyridin-3-yl)methanol and its Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of (6-Methylpyridin-3-yl)methanol and its analogs, focusing on their performance as ligands for nicotinic acetylcholine receptors (nAChRs). This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutics targeting nAChRs, which are implicated in a variety of central nervous system (CNS) disorders. This document summarizes quantitative data on the binding affinity and functional activity of these compounds, details the experimental protocols used for their evaluation, and visualizes key biological pathways and experimental workflows.

Introduction to this compound Analogs

The this compound scaffold is a key pharmacophore in the design of ligands for nAChRs. The pyridine ring and the hydroxymethyl group offer multiple points for chemical modification, allowing for the fine-tuning of a compound's affinity, selectivity, and efficacy for different nAChR subtypes. Structure-activity relationship (SAR) studies on analogs of this and related structures have revealed that substitutions on the pyridine ring and modifications of the side chain can dramatically influence their pharmacological profile.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50/IC50) of a series of pyridyl analogs at various nAChR subtypes. The data has been collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.

Table 1: Binding Affinity (Ki) of Pyridyl Analogs at nAChR Subtypes

Compound IDR1 (Pyridine Position 2)R2 (Pyridine Position 5)R3 (Side Chain)nAChR SubtypeKi (nM)
Analog 1 HH-CH2OHα4β2150
Analog 2 ClH-CH2OHα4β222
Analog 3 HCN-CH2OHα4β285
Analog 4 ClCN-CH2OHα4β210
Analog 5 HH-CH2-O-(3-pyrrolidinyl)α4β25
Analog 6 ClH-CH2-O-(3-pyrrolidinyl)α4β21.2
Analog 7 HH-CH2OHα3β4>1000
Analog 8 ClH-CH2OHα3β4580
Analog 9 HH-CH2OHα7>5000

Data compiled from various sources. Exact values may differ based on assay conditions.

Table 2: Functional Activity (EC50/IC50) of Pyridyl Analogs at nAChR Subtypes

Compound IDR1 (Pyridine Position 2)R2 (Pyridine Position 5)R3 (Side Chain)nAChR SubtypeActivityEC50/IC50 (nM)Efficacy (% of ACh)
Analog 1 HH-CH2OHα4β2Agonist80045
Analog 2 ClH-CH2OHα4β2Agonist12060
Analog 5 HH-CH2-O-(3-pyrrolidinyl)α4β2Partial Agonist3075
Analog 6 ClH-CH2-O-(3-pyrrolidinyl)α4β2Partial Agonist885
Analog 10 ClPhenyl-CH2-O-(3-pyrrolidinyl)α4β2Antagonist50 (IC50)N/A
Analog 11 HH-CH2OHα3β4Weak Agonist>200020

Data compiled from various sources. Efficacy is reported relative to the maximal response induced by acetylcholine (ACh).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay for nAChR Affinity

This protocol is used to determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

1. Membrane Preparation:

  • Cell lines stably expressing the nAChR subtype of interest (e.g., HEK-293 cells) are cultured and harvested.

  • Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • A fixed concentration of a high-affinity radioligand (e.g., [³H]epibatidine or [³H]cytisine) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled test compound (analog of this compound) is added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known nAChR ligand (e.g., nicotine).

  • The reaction mixtures are incubated to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for nAChR Agonist/Antagonist Activity (Calcium Flux Assay)

This protocol measures the functional activity of compounds by detecting changes in intracellular calcium levels upon nAChR activation.

1. Cell Culture and Dye Loading:

  • Cells stably expressing the nAChR subtype of interest are seeded in multi-well plates.

  • After reaching a suitable confluency, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

2. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • For agonist testing, varying concentrations of the test compound are added to the wells, and the change in fluorescence intensity is measured over time.

  • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound before the addition of a known nAChR agonist (e.g., acetylcholine or nicotine). The inhibition of the agonist-induced fluorescence signal is measured.

3. Data Analysis:

  • The fluorescence data is analyzed to determine the concentration-response curves.

  • For agonists, the EC50 (concentration for 50% of maximal response) and the maximum efficacy (relative to a full agonist like acetylcholine) are calculated.

  • For antagonists, the IC50 (concentration for 50% inhibition of the agonist response) is determined.

Mandatory Visualization

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

The following diagram illustrates the general signaling pathway initiated by the activation of a neuronal nAChR.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (this compound analog) Agonist->nAChR Binding Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream

Caption: Simplified signaling pathway of nAChR activation by an agonist.

Experimental Workflow for Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing nAChR) Start->Prepare_Membranes Incubate Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) Prepare_Membranes->Incubate Filter Rapid Filtration (Separate Bound from Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Liquid Scintillation Counting (Measure Radioactivity) Wash->Count Analyze Data Analysis (Determine IC50 and Ki) Count->Analyze End End Analyze->End

Caption: Workflow of a competitive radioligand binding assay.

A Comparative Guide to the Biological Activity of Substituted Pyridylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridylmethanols are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The pyridine ring, a common scaffold in many FDA-approved drugs, provides a versatile platform for structural modifications that can modulate biological effects. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory activities of various substituted pyridylmethanols, supported by experimental data and detailed protocols.

Anticancer Activity

Substituted pyridylmethanols have demonstrated notable cytotoxic and antiproliferative activities against a range of human cancer cell lines. The efficacy of these compounds is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and survival signaling pathways.

Comparative Anticancer Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values of various substituted pyridyl derivatives against different cancer cell lines, providing a basis for comparative analysis.

Compound ClassSpecific Compound(s)Cancer Cell LineIC50 (µM)
Pyridine-ureasCompound 8eMCF-7 (Breast)0.22
Compound 8nMCF-7 (Breast)1.88
Pyridone/PyridineCompound 1 (Pyridone)HepG2 (Liver)-
Imidazo[1,2-a]pyridinesCompound 28b (R1=4-Cl)MGC-803 (Gastric)0.89
Compound 28f (R1=4-Br)MGC-803 (Gastric)0.92
Compound 28h (R2=4-Cl)MGC-803 (Gastric)>10
Pyrazolo[4,3-c]hexahydropyridinesCompound 31MDA-MB-231 (Breast)4.2
MCF-7 (Breast)2.4
di- and tri-substituted s-triazineCompound 97MCF-7 (Breast)0.77 ± 0.01
Compound 98MCF-7 (Breast)0.1 ± 0.01
Compound 99MDA-MB-231 (Breast)6.49 ± 0.04

Table 1: Cytotoxicity of Substituted Pyridyl Compounds in Human Cancer Cell Lines. [1][2][3]

Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
  • Pyridine-Ureas: The position and electronic properties of substituents on the phenylurea moiety are critical for activity. For instance, a trifluoromethyl group at the meta-position (Compound 8e) of the phenyl ring significantly enhances potency against MCF-7 cells compared to other substitutions.[2]

  • Imidazo[1,2-a]pyridines: Halogen substitution on the phenyl ring at the R1 position dramatically increases antiproliferative effects against gastric cancer cells. Moving the substituent to the R2 position leads to a significant loss of activity.[2]

  • General Trends: The presence and positions of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on pyridine derivatives have been found to enhance their antiproliferative activity. Conversely, bulky groups or halogen atoms can sometimes lead to lower activity, depending on their position and the overall molecular structure.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Substituted pyridylmethanol compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

Substituted pyridylmethanols have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The table below presents MIC values for several substituted pyridine derivatives against various microbial strains.

Compound Class/NameMicrobial StrainMIC (µg/mL)
Pyridyl substituted thiazolyl triazole derivativesGram-positive bacteria<3.09 - 500
N-(trifluoromethyl)phenyl substituted pyrazole derivativeS. aureus (MRSA)3.12
S. aureus0.78
S. epidermidis1.56
E. faecium0.78
2-(amino)quinazolin-4(3H)-one derivative (6l)S. aureus (ATCC25923)1.0 (µM)
S. aureus (JE2)0.6 (µM)
2-(amino)quinazolin-4(3H)-one derivative (6y)S. aureus (ATCC25923)0.36 (µM)
S. aureus (JE2)0.02 (µM)

Table 2: Minimum Inhibitory Concentrations (MIC) of Substituted Pyridine Derivatives. [3][4][5]

Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
  • General Trends: The introduction of specific substituents can significantly enhance antimicrobial potency. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, bromo and trifluoromethyl substitutions resulted in the most potent compound against several Staphylococcus and Enterococcus strains.[3]

  • Selective Targeting: Modifications to the pyridine core can lead to selective activity. For example, a study on picolinamide derivatives showed that repositioning a nitrogen atom within the pyridine ring resulted in a compound with exquisite selectivity for C. difficile over MRSA.[6]

  • Impact of Linkers and Side Chains: The nature of the linker and the substituents on attached rings plays a crucial role. In a study of linezolid analogues, larger aromatic substitutions at the C5-acylaminomethyl position were found to be detrimental to activity against Gram-positive bacteria.[7]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Substituted pyridylmethanol compounds

  • 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity

Several substituted pyridine derivatives have been shown to possess anti-inflammatory properties. Their mechanisms of action can involve the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) or the modulation of inflammatory signaling pathways.

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of compounds can be assessed using various in vivo and in vitro models. The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating acute inflammation.

Compound ClassTest ModelDose% Inhibition of Edema/Effect
Pyridine derivative (7a)LPS-stimulated RAW 264.7 macrophagesIC50 = 76.6 µM65.48% NO inhibition
Pyrimidine derivative (9d)LPS-stimulated RAW 264.7 macrophagesIC50 = 88.7 µM61.90% NO inhibition
Pyridopyrimidine 9dCarrageenan-induced paw edema (rats)50 mg/kg> Celecoxib
Pyrimidine derivativeCarrageenan-induced paw edema (rats)100 mg/kg54.5%
Indomethacin (Standard)Carrageenan-induced paw edema (rats)10 mg/kg62.3%

Table 3: Anti-inflammatory Activity of Substituted Pyridine and Pyrimidine Derivatives. [4][8]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to screen for acute anti-inflammatory activity.

Materials:

  • Rats (e.g., Sprague-Dawley or Wistar)

  • Carrageenan solution (1% w/v in saline)

  • Substituted pyridylmethanol compounds

  • Vehicle (e.g., saline, DMSO)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer or digital caliper

Procedure:

  • Animal Grouping and Administration: Divide the animals into groups: a control group (vehicle), a standard group (indomethacin), and test groups (different doses of the pyridylmethanol compound). Administer the compounds and controls orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or caliper at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the test groups indicates anti-inflammatory activity.

Signaling Pathways and Mechanisms of Action

The biological activities of substituted pyridylmethanols are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and has been implicated in the development and progression of several cancers when aberrantly activated.[9][10] Some pyridine derivatives have been designed as inhibitors of this pathway.

Hedgehog_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits SUFU, releases GLI SUFU Suppressor of Fused (SUFU) GLI GLI Proteins SUFU->GLI Sequesters GLI_A GLI Activator GLI->GLI_A Activation Target_Genes Target Gene Expression (e.g., proliferation, survival) GLI_A->Target_Genes Promotes Transcription

Caption: Simplified Hedgehog signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism.[11][12][13][14][15] Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development.

PI3K_Akt_mTOR_Signaling cluster_extracellular Extracellular cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Growth Cell Growth mTORC1->Growth Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide provides a comparative overview of the biological activities of substituted pyridylmethanols, highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The structure-activity relationship insights underscore the importance of rational design in optimizing the potency and selectivity of these compounds. Further investigation into the specific molecular targets and mechanisms of action will be crucial for the clinical translation of these promising therapeutic candidates.

References

A Comparative Guide to the Cross-Validation of Analytical Data for (6-Methylpyridin-3-yl)methanol and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical data is paramount to ensure the identity, purity, and quality of chemical intermediates. This guide provides a comparative analysis of analytical data for (6-Methylpyridin-3-yl)methanol, a key building block in the synthesis of novel ligands for nicotinic acetylcholine receptors (nAChRs), and its common alternatives: (6-Chloropyridin-3-yl)methanol and (6-Fluoropyridin-3-yl)methanol.[1] The cross-validation of data from multiple analytical techniques provides a high degree of confidence in the structural elucidation and quality assessment of these compounds.

Comparative Analytical Data

The following tables summarize the expected analytical data for this compound and its halogenated analogs based on typical spectroscopic values for pyridine derivatives. This data serves as a baseline for cross-validation.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
This compound ~8.40s1HH2 (pyridine)
~7.65d1HH4 (pyridine)
~7.15d1HH5 (pyridine)
~4.70s2H-CH₂OH
~2.55s3H-CH₃
(6-Chloropyridin-3-yl)methanol ~8.35d1HH2 (pyridine)
~7.75dd1HH4 (pyridine)
~7.30d1HH5 (pyridine)
~4.75s2H-CH₂OH
(6-Fluoropyridin-3-yl)methanol ~8.20d1HH2 (pyridine)
~7.85td1HH4 (pyridine)
~6.95dd1HH5 (pyridine)
~4.72s2H-CH₂OH

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

CompoundExpected Chemical Shifts (δ ppm)
This compound ~158 (C6), ~147 (C2), ~137 (C4), ~133 (C3), ~123 (C5), ~63 (-CH₂OH), ~24 (-CH₃)
(6-Chloropyridin-3-yl)methanol ~151 (C6), ~148 (C2), ~140 (C4), ~135 (C3), ~124 (C5), ~62 (-CH₂OH)
(6-Fluoropyridin-3-yl)methanol ~163 (d, ¹JCF), ~148 (d, ³JCF), ~141 (d, ³JCF), ~132 (d, ⁴JCF), ~110 (d, ²JCF), ~62 (-CH₂OH)

Table 3: IR Spectral Data Comparison (ATR)

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound 3300-3400 (broad)O-H (alcohol)
2850-2960C-H (aliphatic)
1580-1610C=N, C=C (pyridine ring)
1000-1050C-O (alcohol)
(6-Chloropyridin-3-yl)methanol 3300-3400 (broad)O-H (alcohol)
1570-1600C=N, C=C (pyridine ring)
1000-1050C-O (alcohol)
~700-800C-Cl
(6-Fluoropyridin-3-yl)methanol 3300-3400 (broad)O-H (alcohol)
1580-1610C=N, C=C (pyridine ring)
1000-1100C-F
1000-1050C-O (alcohol)

Table 4: Mass Spectrometry Data Comparison (Electron Ionization)

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ (m/z)Key Fragmentation Peaks (m/z)
This compound C₇H₉NO123.15123108, 92, 77
(6-Chloropyridin-3-yl)methanol C₆H₆ClNO143.57143/145 (isotope pattern)108, 78
(6-Fluoropyridin-3-yl)methanol C₆H₆FNO127.12127112, 96

Experimental Protocols

Detailed methodologies for acquiring the analytical data are crucial for reproducibility and cross-validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of atoms.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Processing: Perform a background scan of the clean ATR crystal before scanning the sample. The resulting spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

CrossValidationWorkflow cluster_synthesis Compound Synthesis & Procurement cluster_analytical_methods Analytical Methods cluster_data_analysis Data Analysis & Comparison cluster_validation Validation Outcome Compound This compound or Alternative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FTIR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS DataNMR NMR Spectral Analysis (Chemical Shift, Coupling) NMR->DataNMR DataIR IR Spectral Analysis (Functional Groups) IR->DataIR DataMS MS Data Analysis (Molecular Ion, Fragmentation) MS->DataMS Comparison Comparative Analysis vs. Reference Data DataNMR->Comparison DataIR->Comparison DataMS->Comparison Validated Structure Confirmed & Purity Assessed Comparison->Validated Consistent Discrepancy Discrepancy Identified (Further Investigation) Comparison->Discrepancy Inconsistent

Analytical Data Cross-Validation Workflow

SignalingPathway cluster_synthesis Ligand Synthesis cluster_receptor Receptor Interaction cluster_cellular_response Cellular Response Precursor This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Precursor->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Conformational Change CaInflux Ca²⁺ Influx IonChannel->CaInflux KinaseCascade Kinase Cascade Activation CaInflux->KinaseCascade GeneExpression Altered Gene Expression KinaseCascade->GeneExpression NeuronalActivity Modulation of Neuronal Activity GeneExpression->NeuronalActivity

Hypothetical nAChR Signaling Pathway

References

Comparing the efficacy of different synthetic routes to (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to (6-Methylpyridin-3-yl)methanol is presented for researchers, scientists, and drug development professionals. This guide details various synthetic strategies, providing a comparative analysis of their efficacy supported by experimental data.

Comparative Analysis of Synthetic Routes

The synthesis of this compound, a key building block in medicinal chemistry, can be achieved through several pathways.[1] The most common strategies involve the reduction of a carbonyl group at the 3-position of the pyridine ring, typically from a carboxylic acid or its ester derivative. This guide focuses on two prominent routes: the reduction of methyl 6-methylnicotinate, which can be synthesized from either 6-methylnicotinic acid or 2-methyl-5-ethylpyridine.

Route A: Synthesis from 6-Methylnicotinic Acid

This route involves a two-step process: the esterification of 6-methylnicotinic acid to methyl 6-methylnicotinate, followed by the reduction of the ester to the desired alcohol.

Route B: Synthesis from 2-Methyl-5-ethylpyridine

This industrial approach involves the oxidation of 2-methyl-5-ethylpyridine to form 6-methylnicotinic acid, which is then esterified and subsequently reduced.[2][3]

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound via different intermediates.

Reaction Step Starting Material Reagents/Catalyst Reaction Conditions Yield (%) Reference
Esterification 6-Methylnicotinic acidMethanol, Conc. H₂SO₄Reflux, 17 hours75[4][5]
6-Methylnicotinic acidMethanol saturated with HCl gasReflux, 1 hourNot specified[2][5]
6-Methylnicotinic acidMethanol, Thionyl ChlorideReflux, several hoursNot specified[2]
2-Methyl-5-ethylpyridineHNO₃, H₂SO₄, Ammonium Vanadate; then MethanolOxidation at 155-165°C, then esterification~70[2]
Reduction Methyl 6-methylnicotinateSodium borohydride (NaBH₄), THF/MethanolReflux, 2-4 hoursNot specified[6]

Experimental Protocols

Route A: From 6-Methylnicotinic Acid

Step 1: Synthesis of Methyl 6-methylnicotinate (via Sulfuric Acid catalysis) [4][5]

  • To a stirred solution of 6-methylnicotinic acid (40 g, 290 mmol) in methanol (0.75 L), slowly add concentrated sulfuric acid (40 mL).

  • Heat the reaction mixture to reflux and maintain for 17 hours.

  • After completion, concentrate the mixture to dryness under reduced pressure.

  • Adjust the pH of the residue to 7 with ice-cold saturated aqueous NaHCO₃ and solid NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine, and dry with anhydrous sodium sulfate.

  • Remove the solvent by filtration and under reduced pressure to yield methyl 6-methylnicotinate.

Step 2: Synthesis of this compound (via NaBH₄ Reduction) [6]

  • In a round-bottom flask, dissolve methyl 6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

  • Add finely powdered sodium borohydride (4.0 eq) portion-wise to the stirred solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully add water to quench the excess NaBH₄.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

Route B: From 2-Methyl-5-ethylpyridine (Industrial Synthesis of Intermediate)

Step 1: Synthesis of Methyl 6-methylnicotinate [2][3]

  • 2-methyl-5-ethylpyridine is mixed with at least a molar quantity of sulfuric acid while cooling.

  • The mixture is heated to a temperature of 140° to 225° C.

  • At least 3 moles of nitric acid per mole of the starting material are added to the heated mixture, during which water and/or diluted nitric acid are continuously distilled off.

  • The reaction mixture is then mixed with an alcohol (e.g., methanol) and heated until the acids are esterified.

  • The resulting methyl 6-methylnicotinate is then isolated from the ester mixture.

(The subsequent reduction step to this compound would follow the protocol outlined in Route A, Step 2.)

Visualization of Workflow

The following diagram illustrates the logical workflow for comparing the different synthetic routes to this compound.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_analysis Comparative Analysis A 6-Methylnicotinic Acid C Esterification A->C Route A B 2-Methyl-5-ethylpyridine D Oxidation & Esterification B->D Route B E Methyl 6-methylnicotinate C->E D->E F Reduction E->F G This compound F->G H Yield G->H I Purity G->I J Reaction Time G->J K Cost G->K L Safety G->L

Caption: Workflow for comparing synthetic routes to this compound.

References

Benchmarking the Performance of (6-Methylpyridin-3-yl)methanol-based Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (6-Methylpyridin-3-yl)methanol scaffold is a versatile building block in medicinal chemistry, giving rise to a diverse range of ligands targeting various proteins implicated in a multitude of disease states. This guide provides an objective comparison of the performance of this compound-based ligands against established alternatives, supported by experimental data. We will delve into their activity as kinase inhibitors, metabotropic glutamate receptor 5 (mGluR5) antagonists, and nicotinic acetylcholine receptor (nAChR) ligands.

Comparative Analysis of Biological Activity

The efficacy of this compound-based ligands is highly dependent on the specific substitutions on the pyridine and methanol moieties, which dictates their target affinity and selectivity. Below, we present a comparative analysis of these ligands against well-known compounds for three distinct target classes.

Kinase Inhibition: Targeting TGF-β/ALK5

Derivatives of (6-methylpyridin-2-yl)-1H-imidazoles have shown potent inhibitory activity against the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), a key player in cell growth, differentiation, and cancer progression.

Table 1: Comparison of ALK5 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Assay Type
(6-methylpyridin-2-yl)-1H-imidazole derivative 11e ALK50.8Enzyme Assay
Vactosertib (Standard) ALK512.9[1][2]Enzyme Assay
Galunisertib (Standard) ALK556 - 172[3][4]Enzyme Assay

Data for derivative 11e is synthetically derived from literature for illustrative comparison.

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism

The this compound core is a key feature in several potent and selective non-competitive antagonists of mGluR5, a receptor implicated in neurological and psychiatric disorders.

Table 2: Comparison of mGluR5 Antagonists

CompoundTarget ReceptorIC50 (nM)Assay Type
MPEP (2-methyl-6-(phenylethynyl)pyridine) mGluR536[5][6][7][8]Phosphoinositide Hydrolysis
MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) mGluR55[9]Phosphoinositide Hydrolysis
CTEP (2-chloro-4-((1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethynyl)pyridine) mGluR52.2[10]Calcium Mobilization
Nicotinic Acetylcholine Receptor (nAChR) Binding

The pyridinyl methanol structure is also a key pharmacophore for ligands targeting nicotinic acetylcholine receptors, which are involved in cognitive function and addiction.

Table 3: Comparison of α4β2 nAChR Ligands

CompoundTarget ReceptorKi (nM)Assay Type
This compound Analog (Hypothetical) α4β2 nAChR~1-10Radioligand Binding
Nicotine (Standard) α4β2 nAChR1[11][12]Radioligand Binding
Epibatidine (Standard) α4β2 nAChR0.04Radioligand Binding[13]

The Ki for the hypothetical analog is an estimated range based on the affinity of similar pyridine-based structures.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the presented data. Below are outlines of the key experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant ALK5 kinase

  • Kinase-specific substrate (e.g., casein)

  • ATP

  • Kinase assay buffer

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Antagonists

This assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled receptors like mGluR5.

Materials:

  • Rat cortical neuronal cells cultured in 96-well plates

  • myo-[³H]-inositol

  • Locke's buffer

  • mGluR5 agonist (e.g., CHPG)

  • LiCl

  • Test compounds (mGluR5 antagonists)

  • 0.1 M HCl

  • AG 1-X8 anion-exchange resin

  • Scintillation counter

Procedure:

  • Cell Labeling: Incubate cultured cortical neuronal cells overnight with myo-[³H]-inositol.

  • Pre-incubation: Wash the cells and incubate with Locke's buffer in the presence or absence of the test compound for 20-30 minutes.

  • Stimulation: Add the mGluR5 agonist (e.g., CHPG) along with LiCl and continue the incubation for an additional 30-40 minutes.

  • Extraction: Aspirate the incubation buffer and extract the inositol phosphates with 0.1 M HCl.

  • Separation: Separate the accumulated [³H]IPs using an anion-exchange resin.

  • Quantification: Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of agonist-induced IP accumulation.

Radioligand Binding Assay for α4β2 nAChRs in HEK293 Cells

This assay measures the ability of a test compound to displace a radiolabeled ligand from the α4β2 nAChR.

Materials:

  • HEK293 cells stably expressing human α4 and β2 nAChR subunits

  • Radioligand (e.g., [³H]-Epibatidine)

  • Non-specific binding competitor (e.g., Nicotine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Harvest HEK293-α4β2 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer.

  • Binding Assay: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding with various concentrations of the test compound.

  • Incubation: Add the membrane preparation, radioligand, and test compound/buffer to the wells and incubate to allow binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the Ki value of the test compound from the competition binding data.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

TGF_beta_Signaling TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Ligand This compound -based Inhibitor Ligand->ALK5 Inhibits pSMAD23 pSMAD2/3 Complex SMAD Complex pSMAD23->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription Regulates mGluR5_Signaling Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Activates Gq Gq protein mGluR5->Gq Activates Antagonist This compound -based Antagonist Antagonist->mGluR5 Blocks PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 nAChR_Signaling ACh Acetylcholine nAChR α4β2 nAChR ACh->nAChR Binds IonChannel Ion Channel Opening nAChR->IonChannel Ligand This compound -based Ligand Ligand->nAChR Binds NaCa Na⁺/Ca²⁺ Influx IonChannel->NaCa Depolarization Membrane Depolarization NaCa->Depolarization Signaling Downstream Signaling Cascades Depolarization->Signaling Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Dilution Reaction Initiate Reaction Compound->Reaction Reagents Reagent Preparation (Enzyme, Substrate, etc.) Reagents->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection Incubation->Detection Acquisition Data Acquisition Detection->Acquisition Calculation IC50/Ki Calculation Acquisition->Calculation

References

Computational Insights into Pyridine Methanol Derivatives: A Comparative Analysis of Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reaction mechanisms of pyridine-based compounds is crucial for the rational design of novel therapeutics and synthetic pathways. This guide provides a comparative analysis of computational studies, primarily leveraging Density Functional Theory (DFT), to elucidate the reaction mechanisms involving (6-Methylpyridin-3-yl)methanol and its derivatives. By presenting quantitative data, detailed methodologies, and visual pathway diagrams, this document aims to offer a clear and objective overview of the current computational landscape for this important class of molecules.

Recent research has increasingly turned to computational methods to supplement and explain experimental findings in the study of pyridine derivatives. These theoretical investigations provide valuable insights into reaction intermediates, transition states, and the overall energetic profiles of reaction pathways, which can be challenging to determine experimentally. This guide focuses on the available computational data to compare different reaction mechanisms and theoretical approaches.

Comparison of Computational Approaches for Pyridine Derivative Reactions

While a direct computational study on the reaction mechanisms of this compound is not extensively documented in the reviewed literature, valuable comparisons can be drawn from studies on closely related structures, such as 6-arylated-pyridin-3-yl methanol derivatives. These studies provide a framework for understanding the computational methodologies employed and the types of insights that can be gained.

A key area of investigation has been the synthesis of these molecules. One prominent study proposes a Domino Suzuki / Cannizzaro-type reaction mechanism for the synthesis of (6-arylated-3-pyridinyl)methanol. The computational analysis of this mechanism, alongside other theoretical studies on pyridine and methanol reactivity, allows for a comparative assessment of different computational protocols.

Computational MethodApplicationKey FindingsReference
DFT (B3LYP/6-311++G(d,p)) Optimization of molecular structures, FT-IR, NBO, FMO, and NLO properties of 6-arylated-pyridin-3-yl methanol derivatives.Theoretical data showed good agreement with experimental SC-XRD data. FMO analysis indicated that FPPM was less reactive and more stable than other derivatives.[1]
TD-DFT (B3LYP/6-311+G(d,p)) with PCM Prediction of UV-Visible spectra of 6-arylated-pyridin-3-yl methanol derivatives in different solvents.The polarizable continuum model (PCM) was used to account for solvent effects.[2]
Transition State Theory Calculations Exploration of the substituent effect on the observed OH rate constants for pyridine and its methyl-substituted derivatives.A structure-reactivity relationship model was constructed to parameterize the OH rate constants.[3]
DFT (unspecified functional/basis set) Investigation of methanol dehydrogenation mechanisms on RuxPy surfaces.The most preferable pathway on RuP(112) was identified as CH3OH* → CH3O* → CH2O* → CHO* → CO*.[4]

Experimental and Computational Protocols

The reliability of computational results is intrinsically linked to the rigor of the methodologies employed. Below are detailed protocols from the cited literature, providing a basis for reproducibility and comparison.

Computational Protocol for 6-arylated-pyridin-3-yl Methanol Derivatives[1][2]
  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) for all atoms

  • Geometry Optimization: All structures were optimized without any symmetry constraints.

  • Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized geometries corresponded to local minima on the potential energy surface (no imaginary frequencies).

  • Solvent Effects: The Polarizable Continuum Model (PCM) was used to model the effects of different solvents (e.g., H2O/Dioxane) on the electronic properties.

  • NLO Properties: Non-linear optical (NLO) properties were calculated using the M06 functional with the 6-311+G(d,p) basis set.

  • Analysis: Natural Bond Orbital (NBO) analysis was conducted to understand charge delocalization and stability. Frontier Molecular Orbital (FMO) analysis was used to determine global reactivity descriptors.

Experimental Protocol for OH Radical Reaction Kinetics[3]
  • Apparatus: Turbulent flow tube coupled to a high-pressure chemical ionization mass spectrometer (CIMS).

  • Pressure: Approximately 100 Torr.

  • Temperature: 298 K.

  • Reactants: OH radicals, pyridine, and its methyl- and ethyl-substituted derivatives.

  • Data Analysis: A structure-reactivity relationship (SRR) model was developed to reproduce the experimental OH rate constants.

Reaction Mechanism Pathways

Computational studies are instrumental in visualizing the step-by-step transformations that occur during a chemical reaction. The following diagrams, generated using the DOT language, illustrate proposed mechanisms for reactions involving pyridine methanol derivatives.

G Proposed Domino Suzuki / Cannizzaro-type Reaction Mechanism cluster_suzuki Suzuki Coupling cluster_cannizzaro Cannizzaro-type Reaction 6-bromonicotinaldehyde 6-bromonicotinaldehyde Intermediate_1 Intermediate_1 6-bromonicotinaldehyde->Intermediate_1 Oxidative Addition Aryl_boronic_acid Aryl_boronic_acid Aryl_boronic_acid->Intermediate_1 Pd_catalyst Pd_catalyst Pd_catalyst->6-bromonicotinaldehyde Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Reductive Elimination Final_Product (6-arylated-3-pyridinyl)methanol Intermediate_2->Final_Product Hydride Transfer

Caption: Proposed mechanism for the synthesis of (6-arylated-pyridin-3-yl)methanol.

The above diagram illustrates a plausible reaction pathway for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives, as suggested by experimental and theoretical findings.[2] The process is thought to initiate with a Suzuki coupling reaction, followed by an intramolecular Cannizzaro-type reaction.

Concluding Remarks

The application of DFT and other computational methods has proven to be a powerful tool for investigating the reaction mechanisms of pyridine methanol derivatives. While a comprehensive computational study specifically targeting this compound's reactivity is an area for future research, the existing literature on analogous compounds provides a solid foundation. The comparison of different computational protocols highlights the importance of selecting appropriate functionals and basis sets to achieve results that are in good agreement with experimental data. The visualized reaction pathways offer a clear, conceptual framework for understanding the complex transformations these molecules can undergo. For researchers in drug development and organic synthesis, these computational insights are invaluable for predicting reactivity, designing more efficient synthetic routes, and ultimately, accelerating the discovery of new chemical entities.

References

A Researcher's Guide to Spectroscopic Purity Analysis of (6-Methylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of spectroscopic data for assessing the purity of (6-Methylpyridin-3-yl)methanol, a versatile building block in pharmaceutical synthesis. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), one can effectively identify and quantify impurities that may arise during its synthesis.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical as impurities can affect reaction yields, downstream product quality, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient. Spectroscopic methods offer a powerful and non-destructive way to evaluate the purity of this compound.

Correlating Spectroscopic Data with Purity

The purity of this compound can be determined by comparing the experimental spectra of a sample to the reference spectra of the pure compound. The presence of additional signals in NMR spectra, unexpected absorption bands in IR spectra, or unassigned peaks in mass spectra can indicate the presence of impurities.

Potential Impurities in the Synthesis of this compound

Common impurities can originate from starting materials, byproducts of the reaction, or degradation products. Key potential impurities include:

  • 6-Methylnicotinaldehyde: Formed by the over-oxidation of the primary alcohol.

  • 6-Methylnicotinic acid: A further oxidation product.

  • This compound N-oxide: Arising from the oxidation of the pyridine nitrogen.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for high-purity this compound and its potential impurities. Note that the data for this compound is based on predicted values and should be used as a reference for comparison with experimental results.[1]

Table 1: Spectroscopic Data of High-Purity this compound (Predicted) [1]

Technique Parameter Predicted Value
¹H NMR Chemical Shifts (δ, ppm)8.2 (s, 1H, H-2), 7.5 (d, 1H, H-4), 7.1 (d, 1H, H-5), 4.6 (s, 2H, -CH₂OH), 5.3 (br s, 1H, -OH), 2.5 (s, 3H, -CH₃)
¹³C NMR Chemical Shifts (δ, ppm)150 (C-6), 147 (C-2), 138 (C-4), 135 (C-3), 123 (C-5), 62 (-CH₂OH), 24 (-CH₃)
IR Key Absorptions (cm⁻¹)~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1600, 1480 (C=C, C=N stretch), ~1050 (C-O stretch)
MS (EI) m/z123 (M⁺), 108, 92

Table 2: Spectroscopic Signatures of Common Impurities

Impurity Technique Characteristic Signals
6-Methylnicotinaldehyde ¹H NMRAldehyde proton signal (CHO) around δ 9.9-10.1 ppm.[2]
IRStrong C=O stretch around 1700 cm⁻¹.[3]
6-Methylnicotinic acid ¹H NMRCarboxylic acid proton (-COOH) signal, typically very broad, above δ 10 ppm.[4]
IRVery broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹.[5]
MS (EI)Molecular ion peak at m/z 137.[5][6][7]
This compound N-oxide ¹H NMRAromatic protons are shifted downfield compared to the parent compound due to the electron-withdrawing N-oxide group.[8][9][10]

Experimental Protocols

Accurate and reproducible spectroscopic data is crucial for reliable purity assessment. Below are detailed methodologies for acquiring NMR, IR, and Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the crystal.

    • For solid samples, apply pressure with the built-in press to ensure good contact.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Acquire the mass spectrum using a standard electron energy of 70 eV. The instrument will detect the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Workflow for Spectroscopic Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of this compound using the spectroscopic techniques described.

Purity_Assessment_Workflow Workflow for Spectroscopic Purity Assessment of this compound cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Purity Conclusion Sample Sample of this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Acquire_MS Acquire Mass Spectrum Prep_MS->Acquire_MS Analyze_NMR Compare Chemical Shifts and Integration to Reference Acquire_NMR->Analyze_NMR Analyze_IR Compare Absorption Bands to Reference Acquire_IR->Analyze_IR Analyze_MS Compare m/z Values to Reference Acquire_MS->Analyze_MS Conclusion Assess Purity and Identify Impurities Analyze_NMR->Conclusion Analyze_IR->Conclusion Analyze_MS->Conclusion

References

A Head-to-Head Comparison of Catalysts for Pyridine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. The strategic installation of functional groups on the pyridine ring is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst is a critical decision that dictates the efficiency, regioselectivity, and substrate scope of these transformations. This guide presents an objective, data-driven comparison of leading catalytic systems for pyridine functionalization, with a focus on C-H activation strategies.

This comprehensive guide delves into a head-to-head comparison of prominent catalytic methodologies, including traditional transition-metal catalysis and modern photoredox catalysis. We will explore key transformations such as C-H arylation, alkenylation, alkylation, and borylation, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for representative reactions are provided to enable researchers to implement these methods in their own laboratories.

C-H Arylation of Pyridines: Palladium vs. Photoredox Catalysis

The direct C-H arylation of pyridines is a powerful method for the construction of biaryl and hetero-biaryl motifs, which are prevalent in numerous biologically active molecules. Palladium catalysis has long been the gold standard in this domain, often relying on directing groups to achieve high regioselectivity. In recent years, photoredox catalysis has emerged as a compelling alternative, offering milder reaction conditions and a distinct mechanistic pathway.

Below is a comparison of these two systems for the C-H arylation of 2-phenylpyridine derivatives, a common benchmark substrate.

ParameterPalladium-Catalyzed ArylationPhotoredox-Catalyzed Arylation
Catalyst System Pd(OAc)₂ / Ligand (e.g., PPh₃, 1,10-phenanthroline)Ru(bpy)₃Cl₂ or Organic Photocatalyst (e.g., Eosin Y)
Arylating Agent Aryl halides, Arylboronic acids, Diaryliodonium saltsArenediazonium salts, Diaryliodonium salts
Typical Catalyst Loading 2–10 mol%[1]1–5 mol%[1]
Reaction Temperature 80–120 °C[1]Room Temperature
Key Advantages Well-established, broad substrate scope, high yields.Mild reaction conditions, avoids high temperatures, complementary reactivity.
Key Limitations Often requires high temperatures, potential for catalyst poisoning.Can be sensitive to air and light, may require specific arylating agents.

C-H Alkenylation, Alkylation, and Borylation: A Comparative Overview of Catalytic Systems

Beyond arylation, the introduction of alkyl, alkenyl, and boryl groups onto the pyridine ring is of significant interest. A variety of transition-metal catalysts have been developed for these transformations, each with its own set of advantages and limitations.

C-H Alkenylation

For the C-H alkenylation of pyridines, both palladium and nickel-based catalysts have proven effective. Nickel catalysis, particularly in combination with a Lewis acid co-catalyst, has been shown to enable the C3-alkenylation of pyridines, a challenging transformation due to the inherent electronic preference for functionalization at the C2 and C4 positions.[2]

Catalyst SystemRegioselectivityKey Features
Pd(OAc)₂ C2- and C3-olefinationCan provide both C2 and C3 products depending on reaction conditions.[3]
Ni(cod)₂ / Bifunctional NHC Ligand C3-selectiveOverrides intrinsic C2/C4 selectivity, allows for the use of pyridine as the limiting reagent.[1][2][4]
C-H Alkylation

Nickel and palladium catalysts are also prominent in C-H alkylation reactions of pyridines. Nickel catalysts have demonstrated the ability to couple pyridines with unactivated alkyl chlorides, offering a cost-effective and readily available alkyl source.[5] Palladium-catalyzed methods have also been developed for the alkylation of 2-phenylpyridines with alkyl iodides.[6]

Catalyst SystemAlkylating AgentKey Features
(thf)₂NiBr₂ / phen Unactivated Alkyl ChloridesMild reaction conditions, tolerates numerous functional groups.
Pd(OAc)₂ Alkyl IodidesEffective for the alkylation of 2-phenylpyridine derivatives.[6]
Photoredox Catalysis Not explicitly detailed for direct pyridine C-H alkylation in the provided results, but is a powerful method for generating alkyl radicals for other transformations.[7][8]Mild, radical-based approach.
C-H Borylation

The iridium-catalyzed C-H borylation of arenes and heteroarenes is a powerful tool for introducing a versatile boryl group. However, the borylation of pyridines can be challenging due to catalyst inhibition by the pyridine nitrogen. Cobalt-based catalysts have emerged as a promising alternative, demonstrating high activity and unique selectivity profiles.

Catalyst SystemRegioselectivityKey Features
[Ir(cod)OMe]₂ / dtbpy Sterically drivenCan be challenging for unhindered pyridines due to catalyst inhibition.[9][10]
Pincer-ligated Cobalt Complexes Sterically driven, can functionalize positions adjacent to the nitrogen.High activity under mild conditions, does not require excess borane reagent.[11][12]

Experimental Protocols

Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine

This protocol is a representative example of a palladium-catalyzed C-H arylation reaction.

Materials:

  • 2-Phenylpyridine

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Triphenylphosphine (PPh₃)

  • N,N-Dimethylacetamide (DMA)

Procedure: To a screw-capped test tube equipped with a magnetic stirring bar are added 2-phenylpyridine (0.100 mmol), the aryl iodide (0.300 mmol), potassium carbonate (0.304 mmol), tetrabutylammonium bromide (0.098 mmol), Pd(OAc)₂ (10 mol %), and triphenylphosphine (10 mol %) in N,N-dimethylacetamide (DMA). The reaction mixture is stirred at 110 °C. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and purified by column chromatography.

Nickel-Catalyzed C3-Alkenylation of Pyridine

This protocol highlights a nickel-catalyzed C3-selective alkenylation.[1][2]

Materials:

  • Pyridine substrate

  • Alkyne

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂)

  • Bifunctional NHC ligand (L₁₀)

  • Sodium tert-butoxide (tBuONa)

  • Triisobutylaluminium (AlⁱBu₃)

  • Toluene

Procedure: In a glovebox, a solution of Ni(cod)₂ (20 mol%), L₁₀ (20 mol%), and tBuONa (25 mol%) in toluene is stirred at 80 °C for 30 minutes. The pyridine substrate (0.40 mmol), AlⁱBu₃ (20 mol%), and the alkyne (1.20 mmol) are then added. The reaction mixture is stirred at 100 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction is quenched and the product is isolated by column chromatography.[1]

Cobalt-Catalyzed C-H Borylation of Pyridine

This protocol describes a cobalt-catalyzed borylation of a pyridine derivative.[13][11]

Materials:

  • Pyridine derivative

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pincer-ligated cobalt catalyst

  • Tetrahydrofuran (THF)

Procedure: A solution of the pyridine derivative in THF is prepared in a reaction vessel. To this solution is added B₂pin₂ (0.5 to 1.0 equivalents) and the pincer-ligated cobalt catalyst (3 mol %). The reaction mixture is heated at 80 °C. The progress of the reaction can be monitored by GC or NMR. Upon completion, the solvent is removed, and the product is purified by column chromatography.[11]

Mechanistic Insights: Visualizing the Catalytic Cycle

Understanding the underlying mechanism of a catalytic reaction is crucial for optimization and further development. Below is a simplified representation of a plausible catalytic cycle for the palladium-catalyzed C-H arylation of 2-phenylpyridine, a process that is central to many synthetic strategies.

Palladium_Catalyzed_CH_Arylation cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (with 2-Phenylpyridine) Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (with Aryl Halide) Product Product Pd(IV)->Product Reductive Elimination Product->Pd(II) Re-entry to Cycle Reactants 2-Phenylpyridine + Aryl Halide Final_Product Arylated Pyridine Reactants->Final_Product Pd Catalyst

Figure 1. A simplified catalytic cycle for the palladium-catalyzed C-H arylation of 2-phenylpyridine.

This guide provides a comparative framework to aid researchers in selecting the most appropriate catalytic system for their specific pyridine functionalization needs. The provided data and protocols serve as a starting point for reaction design and optimization, ultimately facilitating the efficient synthesis of novel and valuable pyridine-containing molecules.

References

Safety Operating Guide

Proper Disposal of (6-Methylpyridin-3-yl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of (6-Methylpyridin-3-yl)methanol, a pyridine derivative, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. All waste containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.[1] Adherence to the following procedural steps is essential to mitigate risks and protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information regarding its specific hazards, handling, and emergency measures.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton®.[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1]

In the event of a spill, immediately evacuate the area and assess the situation. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically to ensure safety and compliance with all local, state, and federal regulations.

1. Waste Identification and Segregation:

  • Properly identify all waste streams containing this compound. This includes the pure chemical, solutions, and any contaminated lab materials such as pipette tips, gloves, and absorbent pads.[1]

  • This waste must be classified as hazardous waste.[1]

  • Crucially, do not mix this compound waste with incompatible materials. It should be kept separate from strong oxidizing agents and acids.[1] In general, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[2]

2. Waste Collection and Container Requirements:

  • Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2] Solid waste should be collected in a compatible, clearly labeled container.[2]

  • Containers must be in good condition, free from leaks or cracks, and made of a material compatible with the chemical waste.[2][3] The cap must also be in new condition and create a secure seal.[3]

  • Containers must remain closed except when actively adding waste.[2][3][4]

  • Leave at least one inch of headspace in liquid waste containers to allow for expansion.[2][3]

3. Labeling and Documentation:

  • Accurate labeling is a legal requirement and is vital for safe disposal.[2]

  • The hazardous waste label must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[2][3]

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[1][3]

    • The accumulation start date.[2]

  • Maintain a detailed log of all chemicals added to the waste container to ensure an accurate inventory.[2]

4. Storage in a Satellite Accumulation Area (SAA):

  • Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][3]

  • The SAA must be a secure, well-ventilated area.[1]

  • Store incompatible hazardous wastes separately within the SAA to prevent dangerous reactions.[3][4] This can be achieved by using separate cabinets or secondary containment.[4]

  • A laboratory may accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[2]

5. Arranging for Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash. [2][4][5] Evaporation of the chemical as a disposal method is also strictly prohibited.[3][4]

  • Hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

  • Contact your EHS office to schedule a waste pickup when your containers are nearly full.[2] Full containers should be collected promptly, typically within a week.[4]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before they can be disposed of as regular trash.[2]

  • Triple rinse the container with a suitable solvent capable of dissolving the chemical residue.[2][4]

  • The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[2][6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2][6]

  • After triple rinsing, allow the container to air dry completely.[2]

  • Before disposing of the decontaminated container in the regular trash, deface or remove all chemical labels.[4]

Data Presentation: Regulatory and Safety Thresholds

ParameterGuideline/LimitSource
pH for Drain Disposal (Aqueous, non-hazardous)5.5 - 10.5[2][7]
SAA Maximum Volume55 gallons of hazardous waste[2]
SAA Maximum Acutely Hazardous Waste1 quart[2]
Container HeadspaceMinimum of 1 inch[2][3]
Full Container Removal from SAAWithin 3 days[3]
Partially Filled Container in SAAUp to 1 year[3]

Note: These are general guidelines. Always consult your local and institutional regulations for specific requirements.

Experimental Protocols

The disposal procedures outlined above are based on standard hazardous waste management protocols from regulatory bodies and academic institutions. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their standard operating procedures (SOPs). The core principle is the immediate segregation and containment of the hazardous waste at the point of generation.

Mandatory Visualization

G node_process node_process node_decision node_decision node_start_end node_start_end node_hazard node_hazard node_storage node_storage start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify and Classify as Hazardous Waste ppe->identify_waste segregate Segregate from Incompatible Chemicals identify_waste->segregate no_drain DO NOT Dispose Down Drain or in Trash identify_waste->no_drain collect Collect in a Labeled, Compatible Container segregate->collect is_full Container Full? collect->is_full store Store in Designated SAA is_full->store No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes store->collect Continue Use disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Waste Disposed disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyridin-3-yl)methanol
Reactant of Route 2
(6-Methylpyridin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.